Tussilagone
Descripción
an oplopanone type saturated indene sesquiterpene; platelet activating factor antagonist
Propiedades
IUPAC Name |
[(1S,3aR,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15-,17+,18+,20-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUPNMDNSQIWBB-UUVDBSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]2[C@H](C1=C)CC(=O)[C@@H]2[C@@H](C)OC(=O)C)C(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318139 | |
| Record name | Tussilagone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104012-37-5 | |
| Record name | Tussilagone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104012-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tussilagone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104012375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tussilagone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUSSILAGONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95N0GBB2SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Isolation and Purification of Tussilagone from Tussilago farfara
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the methodologies for isolating and purifying tussilagone, a primary bioactive sesquiterpenoid from Tussilago farfara (coltsfoot). This compound has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2] This guide consolidates experimental protocols and quantitative data from various studies to serve as a comprehensive resource for researchers in natural product chemistry and drug development.
Extraction Methodologies
The initial step in obtaining this compound is the extraction from the flower buds of Tussilago farfara, where it is most abundant.[1] Various techniques have been employed, ranging from conventional solvent extraction to more modern and efficient methods.
Conventional Solvent Extraction
Traditional methods such as Soxhlet extraction and reflux heating are commonly used for extracting phytochemicals from Tussilago farfara.[1] These methods typically involve the use of organic solvents. One study reported enriching this compound in a petroleum ether fraction after successive extraction with petroleum ether, ethyl acetate, and n-butyl alcohol.[3]
Supercritical Fluid Extraction (SFE-CO₂)
A more advanced and efficient method for this compound extraction is Supercritical Fluid Extraction using carbon dioxide (SFE-CO₂).[1] This technique offers advantages in terms of reduced solvent use and higher extraction efficiency. A comparative study demonstrated that SFE-CO₂ provides a significantly higher yield of this compound compared to conventional solvent extraction.[1]
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Optimized Parameters | This compound Yield | Reference |
| Solvent Extraction | Not specified | 0.17% | [1] |
| SFE-CO₂ | Pressure: 22 MPa, Temperature: 40°C, Time: 35 min | 0.33% | [1] |
Purification Techniques
Following extraction, the crude extract containing this compound requires further purification to isolate the compound to a high degree of purity. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective one-step method for this purpose.[4]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation. A specific two-phase solvent system has been successfully developed for the preparative separation of this compound from the crude extract of Tussilago farfara flower buds.[4][5]
Experimental Protocol: HSCCC Purification of this compound [4]
-
Crude Extract Preparation: The flower buds of Tussilago farfara are extracted to obtain a crude extract.
-
Solvent System Preparation: A two-phase solvent system is prepared with the following composition: n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v). The mixture is thoroughly shaken and allowed to equilibrate at room temperature until two distinct phases form. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Instrument Setup:
-
The multilayer coil column is entirely filled with the upper stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 850 rpm).
-
The mobile phase (lower phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).
-
-
Sample Injection: Once the mobile phase front emerges and hydrodynamic equilibrium is established, a solution of the crude extract (e.g., 500 mg dissolved in the solvent mixture) is injected.
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored (e.g., at 254 nm), and fractions are collected. The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated this compound.
Table 2: Quantitative Results of HSCCC Purification
| Parameter | Value | Reference |
| Crude Extract Loaded | 500 mg | [4] |
| This compound Yield | 32 mg | [4][5] |
| This compound Purity (by HPLC) | 99.5% | [4] |
| HSCCC Solvent System | n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v) | [4] |
Experimental and Logical Workflows
The overall process for isolating and purifying this compound can be visualized as a sequential workflow, from the initial plant material to the final pure compound.
This compound's Influence on Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects by suppressing the activation of the NF-κB and p38 MAPK signaling pathways.[6][7] These pathways are central to the production of pro-inflammatory mediators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Coltsfoot (Tussilago farfara L.; Asteraceae): modern methods of extraction, phytochemistry, nanoparticles synthesis, ethnopharmacology, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tussilago_farfara_l [Tinkturenpresse] [tinkturenpresse.de]
- 6. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of Tussilagone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagone, a naturally occurring sesquiterpenoid isolated from the flower buds of Tussilago farfara (coltsfoot), has garnered significant interest within the scientific community for its notable pharmacological activities, particularly its anti-inflammatory effects. As a key bioactive constituent, the precise determination of its chemical structure is paramount for understanding its mechanism of action, facilitating synthetic efforts, and enabling further drug development. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that have been pivotal in defining its molecular architecture.
Isolation and Purification
The initial step in the structural elucidation of this compound involves its isolation from its natural source, Tussilago farfara. A common method employed is high-speed counter-current chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing sample denaturation and loss.
Experimental Protocol: Isolation of this compound by HSCCC
-
Extraction: Dried flower buds of Tussilago farfara are powdered and extracted with a suitable solvent, such as petroleum ether, to obtain a crude extract.
-
Solvent System Selection: A two-phase solvent system is critical for successful HSCCC separation. A commonly used system for this compound is a mixture of n-hexane, methanol, and water. The optimal ratio is determined by evaluating the partition coefficient (K) of the target compound. A K value between 0.5 and 2.0 is generally considered ideal.
-
HSCCC Operation:
-
The coiled column of the HSCCC instrument is first entirely filled with the stationary phase (the more polar lower phase).
-
The apparatus is then rotated at a specific speed, typically around 800-900 rpm.
-
The mobile phase (the less polar upper phase) is then pumped through the column at a defined flow rate.
-
Once the hydrodynamic equilibrium is established, the crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.
-
The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.
-
-
Purity Analysis: The purity of the isolated this compound in the collected fractions is assessed by High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis for Structure Determination
The definitive structure of this compound was established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of natural products like this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatography: The isolated this compound is subjected to liquid chromatography to ensure purity and to introduce the sample into the mass spectrometer. A C18 column is typically used with a gradient elution of water and an organic solvent like methanol or acetonitrile, often with a modifier such as formic acid to improve ionization.
-
Mass Spectrometry:
-
Ionization Mode: ESI is used in positive ion mode ([M+H]⁺) for the analysis of this compound.
-
Full Scan MS: A full scan is performed to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides insights into the different structural motifs within the molecule.
-
Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₃H₃₄O₅ |
| Molecular Weight | 390.5 g/mol |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 391.25 |
| Major Fragment Ions | Data not consistently available in public literature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube.
-
Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information about the chemical environment and connectivity of protons.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.
-
NMR Spectral Data
Structure Elucidation Workflow
The process of piecing together the structure of this compound from the spectroscopic data follows a logical workflow.
Figure 1. Workflow for the structure elucidation of this compound.
Biological Activity and Signaling Pathways
This compound has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound's Anti-Inflammatory Signaling Pathway
Figure 2. this compound's inhibitory effect on inflammatory pathways.
Conclusion
The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, its complex sesquiterpenoid structure has been unequivocally determined. This foundational knowledge is indispensable for the ongoing research into its therapeutic potential and provides a solid basis for the development of novel anti-inflammatory agents. Further research to populate a complete and publicly accessible spectral database for this compound would be of great benefit to the scientific community.
An In-depth Technical Guide on the Tussilagone Biosynthetic Pathway in Asteraceae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tussilagone, a bioactive sesquiterpenoid with significant anti-inflammatory and neuroprotective properties, is a key secondary metabolite found in various species of the Asteraceae family, most notably Tussilago farfara (coltsfoot). Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including a proposed enzymatic cascade, detailed experimental protocols for pathway elucidation, and quantitative data on its natural abundance.
Introduction
Sesquiterpenoids are a diverse class of C15 isoprenoids that play vital roles in plant defense and signaling. Within the Asteraceae family, these compounds exhibit remarkable structural diversity and a wide range of biological activities. This compound, a bisabolane-type sesquiterpenoid, has garnered considerable interest for its potent pharmacological effects. The elucidation of its biosynthetic pathway is a critical step towards harnessing its full therapeutic potential. This document outlines a putative pathway based on established principles of sesquiterpenoid biosynthesis in plants and provides technical guidance for researchers in the field.
The Putative this compound Biosynthetic Pathway
While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the known biosynthesis of other bisabolane sesquiterpenoids and the general principles of terpene biosynthesis in Asteraceae. The proposed pathway commences with the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic reactions catalyzed by terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs), followed by tailoring enzymes.
Core Sesquiterpenoid Biosynthesis
The initial steps of the pathway are shared with all sesquiterpenoids:
-
Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways: Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental C5 building blocks, are synthesized through the cytosolic MVA pathway and the plastidial MEP pathway.
-
Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and one molecule of DMAPP are condensed by FPP synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate.
Proposed Pathway to this compound
The following diagram illustrates the proposed enzymatic steps leading from FPP to this compound:
Caption: Proposed biosynthetic pathway of this compound from FPP.
Pathway Description:
-
Cyclization of FPP: A specific bisabolane synthase (TPS) catalyzes the cyclization of the linear FPP molecule to form a bisabolyl cation intermediate.
-
Formation of α-Bisabolol: The bisabolyl cation is then likely converted to α-bisabolol , a common intermediate in bisabolane sesquiterpenoid biosynthesis. This step may occur spontaneously or be enzyme-catalyzed.
-
Hydroxylation Events: A series of cytochrome P450 monooxygenases (CYPs) are proposed to catalyze multiple hydroxylation reactions on the α-bisabolol backbone, leading to the formation of oxidized intermediates.
-
Final Tailoring Steps: The final steps likely involve the action of dehydrogenases and potentially other tailoring enzymes, such as acyltransferases , to introduce the ketone group and other structural features characteristic of this compound.
Quantitative Data
The concentration of this compound can vary significantly depending on the plant part, developmental stage, and environmental conditions. The following table summarizes available quantitative data for this compound in Tussilago farfara.
| Plant Part | Extraction Method | Analytical Method | This compound Concentration | Reference |
| Flower buds | Supercritical Fluid Extraction (SFE-CO2) | HPLC | 0.33% of dry weight | [1] |
| Flower buds | Solvent Extraction | HPLC | 0.17% of dry weight | [1] |
| Rat Plasma (after oral administration of T. farfara extract) | - | LC-MS/MS | Cmax: ~10 ng/mL | [2] |
Experimental Protocols
Elucidating the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
The first step is to identify candidate TPS and CYP genes from Tussilago farfara.
Workflow for Candidate Gene Identification:
Caption: Workflow for identifying candidate terpene synthase and P450 genes.
Protocol:
-
RNA Extraction: Extract total RNA from tissues with high this compound content (e.g., flower buds) using a commercial kit or a CTAB-based method.
-
Transcriptome Sequencing: Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina HiSeq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo using software like Trinity or SOAPdenovo-Trans.
-
Functionally annotate the assembled transcripts using BLAST searches against public databases (e.g., NCBI non-redundant protein database) and protein domain analysis (e.g., InterProScan).
-
Identify candidate TPS and CYP genes by searching the annotated transcriptome using known sesquiterpene synthase and P450 protein sequences as queries (tBLASTn).
-
Functional Characterization of Candidate Genes
Once candidate genes are identified, their enzymatic function must be verified.
Workflow for Functional Characterization:
Caption: Workflow for the functional characterization of candidate genes.
Protocol for Terpene Synthase Characterization:
-
Gene Cloning: Amplify the full-length open reading frame of the candidate TPS gene from cDNA and clone it into a suitable expression vector (e.g., pET28a for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Protein Purification: Induce protein expression and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assays:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).
-
Add the purified enzyme and the substrate, FPP.
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
-
Product Identification: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards of bisabolane-type sesquiterpenes if available.
Protocol for Cytochrome P450 Characterization:
-
Yeast Co-expression System: A more effective method for characterizing plant CYPs is to co-express the candidate CYP gene with a cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana in a yeast strain that is also engineered to produce the substrate (e.g., α-bisabolol).
-
Microsomal Preparations: Alternatively, express the CYP and CPR in yeast, prepare microsomal fractions, and perform in vitro assays with the substrate and NADPH.
-
Product Analysis: Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization.
Analysis of this compound and its Intermediates
Accurate detection and quantification of this compound and its potential biosynthetic intermediates are essential.
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile sesquiterpenoids. Derivatization may be required for hydroxylated intermediates.
-
High-Performance Liquid Chromatography (HPLC): The method of choice for non-volatile and thermally labile compounds like this compound.[1] A C18 column with a mobile phase of methanol and water is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the quantification of this compound and its metabolites in complex biological matrices like plant extracts and plasma.[2]
Regulation of the this compound Biosynthetic Pathway
The biosynthesis of sesquiterpenoids in plants is tightly regulated at the transcriptional level. Transcription factors (TFs) from families such as MYB, bHLH, and WRKY are known to regulate the expression of TPS and CYP genes in response to developmental cues and environmental stresses. Investigating the co-expression patterns of candidate biosynthetic genes with TFs in the transcriptome data can provide insights into the regulatory network governing this compound production.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the this compound biosynthetic pathway in Asteraceae. The proposed pathway, based on current knowledge of sesquiterpenoid biosynthesis, offers a roadmap for future research. The key to fully elucidating this pathway lies in the identification and functional characterization of the specific terpene synthase(s) and cytochrome P450s involved. The experimental protocols outlined herein provide a robust framework for achieving this goal. A complete understanding of the this compound biosynthetic pathway and its regulation will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable medicinal compound.
References
The Pharmacological Landscape of Tussilagone: A Technical Guide to its Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
Tussilagone, a sesquiterpenoid isolated from the flower buds of Tussilago farfara (coltsfoot), has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological screening of this compound's bioactivity, with a focus on its anti-inflammatory, anti-cancer, and anti-osteoclastogenic properties. Detailed experimental protocols, quantitative data, and visualizations of the core signaling pathways are presented to facilitate further research and drug development endeavors.
Quantitative Bioactivity Data of this compound
The following table summarizes the key quantitative data from various in vitro and in vivo studies, providing a comparative look at the potency of this compound across different biological systems.
| Bioactivity | Model/Cell Line | Key Parameters Measured | This compound Concentration/Dose | Observed Effect | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | NO, PGE2, TNF-α, HMGB1 production | 10, 20, 30 µM | Dose-dependent suppression of inflammatory mediators.[1][2] | [1][2] |
| Activation of MAPKs (ERK, p38, JNK) | 20, 30 µM | Reduced phosphorylation of ERK, p38, and JNK.[2] | [2] | ||
| CLP-induced septic mice | Survival rate, lung injury | 1 and 10 mg/kg | Increased survival rate and reduced lung injury.[1][3] | [1][3] | |
| Serum levels of NO, PGE2, TNF-α, HMGB1 | 1 and 10 mg/kg | Suppressed induction of inflammatory mediators.[1] | [1] | ||
| DSS-induced murine colitis | Weight loss, colonic inflammatory damage | Not specified | Ameliorated weight loss and attenuated colonic damage.[4] | [4] | |
| Anti-osteoclastogenesis | RANKL-induced RAW264.7 cells and BMMs | Osteoclast formation | Increasing concentrations | Dose-dependent inhibition of osteoclast formation.[5] | [5] |
| Expression of osteoclast-specific genes | Not specified | Decreased expression of Nfatc1, Calcr, Traf6, c-Fos, Dc-stamp, and Cathepsin K.[5] | [5] | ||
| Ti particle-induced murine calvarial osteolysis | Bone resorption | Not specified | Protected against osteolysis and reduced osteoclast numbers.[5][6] | [5][6] | |
| Anti-cancer | SW480 and HCT116 colon cancer cells | Cell proliferation | Not specified | Inhibited proliferation of colon cancer cells.[7] | [7] |
| Expression of cyclin D1 and c-myc | Not specified | Decreased expression of Wnt/β-catenin target genes.[7] | [7] | ||
| AOM/DSS-induced colitis-associated colon cancer in mice | Colonic tumor formation | 2.5 and 5 mg/kg | Significantly reduced the formation of colonic tumors.[8] | [8] | |
| Neuroprotection | LPS-induced BV2 microglia | NO production | 20 and 50 µmol/L | Significantly decreased NO production.[9] | [9] |
| mRNA expression of TNF-α, IL-1β, IL-6 | Not specified | Dose-dependent inhibition of pro-inflammatory cytokine expression.[9] | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.
This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory mediators.[1][2][5][6] Additionally, it can induce the expression of Heme Oxygenase-1 (HO-1) via the Nrf2 pathway, which has anti-inflammatory properties.[4][10][11]
In the context of cancer, particularly colon cancer, this compound has been found to suppress the Wnt/β-catenin signaling pathway.[7] It promotes the degradation of β-catenin, leading to the downregulation of its target genes, such as c-myc and cyclin D1, which are critical for cell proliferation.[7]
Detailed Experimental Protocols
To ensure the reproducibility and further exploration of this compound's bioactivities, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Anti-Inflammatory Assay in Macrophages
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µM) for 1 hour.[1]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[1]
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
ELISA: Quantify the concentrations of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and high-mobility group box 1 (HMGB1) in the culture medium using specific ELISA kits.[1]
4. Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of MAPKs (ERK, p38, JNK), IκBα, and NF-κB.
-
Use an appropriate secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.[5][6]
5. Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from the cells and reverse transcribe it to cDNA.
-
Perform qPCR using specific primers for iNOS, COX-2, TNF-α, and other relevant inflammatory genes.[5]
In Vivo Murine Model of Sepsis
1. Animal Model:
-
Use male BALB/c mice (8 weeks old, 20-25 g).
-
Induce sepsis via cecal ligation and puncture (CLP).[1] Anesthetize the mice, make a midline laparotomy, ligate the cecum below the ileocecal valve, and puncture it once with a 22-gauge needle.[1]
2. This compound Administration:
-
Administer this compound (e.g., 1 and 10 mg/kg) intraperitoneally or orally at the time of CLP or at specified time points post-surgery.[1][3]
3. Outcome Measures:
-
Survival Rate: Monitor the survival of the mice for a specified period (e.g., 7 days).
-
Lung Injury Assessment: Harvest lung tissues at a specific time point, fix them in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) for histological evaluation of lung injury.
-
Serum Cytokine Levels: Collect blood samples and measure the serum concentrations of NO, PGE2, TNF-α, and HMGB1 using ELISA or other appropriate methods.[1]
In Vitro Anti-Cancer Cell Proliferation Assay
1. Cell Culture:
-
Culture human colon cancer cell lines (e.g., SW480, HCT116) in an appropriate medium (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics.
2. MTT Assay:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to determine cell viability.[12]
3. Western Blot Analysis:
-
Treat cells with this compound and lyse them.
-
Perform Western blotting as described previously, using primary antibodies against β-catenin, cyclin D1, c-myc, and other proteins of the Wnt signaling pathway.[7]
Experimental Workflow for Screening this compound Bioactivity
The following diagram illustrates a general workflow for the pharmacological screening of this compound.
This comprehensive guide provides a foundational resource for researchers and drug development professionals interested in the pharmacological potential of this compound. The detailed protocols, consolidated data, and pathway visualizations aim to streamline future investigations and accelerate the translation of this promising natural compound into clinically effective therapies.
References
- 1. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Flower Buds Extract of Tussilago farfara on Focal Cerebral Ischemia in Rats and Inflammatory Response in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heme oxygenase-1-mediated anti-inflammatory effects of tussilagonone on macrophages and 12-O-tetradecanoylphorbol-13-acetate-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Tussilagone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tussilagone (TUS), a sesquiterpenoid isolated from the flower buds of Tussilago farfara, is a pharmacologically active compound with a history in traditional medicine for treating respiratory ailments.[1][2] Modern scientific investigation has revealed its potent anti-inflammatory, anticancer, anti-platelet, and anti-osteoporotic properties. This guide delineates the core molecular mechanisms through which this compound exerts its therapeutic effects. The primary mechanisms involve the modulation of critical intracellular signaling pathways, including the inhibition of pro-inflammatory cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the suppression of pro-tumorigenic pathways like Wnt/β-catenin. Concurrently, this compound activates protective pathways, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) axis. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.
Core Anti-inflammatory Mechanisms
This compound's most extensively documented activity is its potent anti-inflammatory effect, primarily mediated through the suppression of the NF-κB and MAPK signaling pathways and the induction of the Nrf2 pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] this compound consistently demonstrates the ability to inhibit this pathway across various cell types.[2][5]
The mechanism involves preventing the degradation of the inhibitory protein IκBα.[1][4] In unstimulated cells, IκBα sequesters NF-κB (typically the p65 subunit) in the cytoplasm. Upon stimulation by agents like lipopolysaccharide (LPS) or Receptor Activator of Nuclear Factor κB Ligand (RANKL), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[1] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound treatment has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[1][4][6] This leads to a significant reduction in the production of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2][7][8]
In the context of triple-negative breast cancer (TNBC), this compound has been shown to suppress the Toll-like receptor 4 (TLR4)/NF-κB pathway by downregulating TLR4 and its adaptor protein MyD88, leading to reduced phosphorylation of NF-κB.[9][10]
References
- 1. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by this compound from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Flower Buds Extract of Tussilago farfara on Focal Cerebral Ischemia in Rats and Inflammatory Response in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses triple-negative breast cancer progression by inhibiting the TLR4/NF-κB pathway and enhancing anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Tussilagone: A Technical Guide to Its Natural Sources and Chemical Variability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tussilagone, a sesquiterpenoid of the oplopane class, is a prominent bioactive compound isolated primarily from the flower buds of Tussilago farfara L., commonly known as coltsfoot. Renowned for its traditional use in treating respiratory ailments, this compound has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, its chemical variability, and the signaling pathways it modulates. Detailed experimental protocols for its extraction, purification, structural elucidation, and key biological assays are presented to facilitate further research and development.
Natural Sources and Chemical Profile
This compound is predominantly found in the flower buds of Tussilago farfara, a perennial herbaceous plant belonging to the Asteraceae family.[1] This plant is native to Europe and parts of Western and Central Asia.[1] The flower buds, known as Flos Farfarae or 'Kuandonghua' in traditional Chinese medicine, are the primary source for the isolation of this compound and its related sesquiterpenoids.[2]
The chemical composition of Tussilago farfara is diverse and varies depending on the plant organ and its developmental stage.[3] Beyond this compound, the plant contains a rich array of phytochemicals, including other sesquiterpenoids, flavonoids, phenolic acids, and chromones.[3][4]
Chemical Variability of this compound and Related Compounds
The chemical landscape of Tussilago farfara is complex, with numerous compounds structurally related to this compound. These include other sesquiterpenoids of the bisabolane and oplopane types.[5] The plant is also a source of various flavonoids, phenolic acids, and chromones.[6][7] This chemical diversity contributes to the plant's overall pharmacological profile.
Quantitative Analysis of this compound
The concentration of this compound in Tussilago farfara can vary based on factors such as cultivation practices and extraction methods. Continuous cropping, for instance, has been shown to decrease the yield of this compound over time. The choice of extraction technique also significantly impacts the yield.
| Plant Material | Extraction/Analytical Method | Compound | Yield/Content | Reference |
| Tussilago farfara Flower Buds (Farfarae Flos) | Online SPE-HPLC | This compound | 0.74 mg/g | [8] |
| Tussilago farfara Buds Crude Extract | Supercritical Fluid Extraction with CO2 (SFE-CO2) | This compound | 0.33% | [3] |
| Tussilago farfara Buds Crude Extract | Solvent Extraction | This compound | 0.17% | [3] |
| 500 mg Crude Extract from Tussilago farfara | High-Speed Counter-Current Chromatography (HSCCC) | This compound | 32 mg | [9] |
| 500 mg Crude Extract from Tussilago farfara | High-Speed Counter-Current Chromatography (HSCCC) | 14-acetoxy-7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methyl butyryloxy)-notonipetranone | 18 mg | [9] |
| 500 mg Crude Extract from Tussilago farfara | High-Speed Counter-Current Chromatography (HSCCC) | 7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methyl butyryloxy)-3,14-dehydro-Z-notonipetranone | 21 mg | [9] |
Experimental Protocols
Extraction and Purification of this compound
Method 1: Steam Distillation and Alcohol Precipitation
This method is suitable for obtaining a crude extract rich in volatile components, including this compound.
-
Pulverization: Grind dried Tussilago farfara flower buds into a coarse powder.
-
Extraction: Place the powder in a multi-function extractor and add distilled water in a 1:2 to 1:3 powder-to-water weight ratio.
-
Soaking: Soak the mixture at room temperature for 3-5 hours.
-
Heating Extraction: Heat the mixture with agitation at 20-35°C for 10-36 hours, then increase the temperature to 60-80°C.
-
Steam Distillation: Distill for 2-3 hours, collecting the effluent.
-
Separation: Separate the volatile oil and distillate using an oil-water separator.
-
Filtration and Concentration: After distillation, cool the remaining mixture to below 35°C and filter press the medicinal residues to obtain the juice. The filtrate is then concentrated under vacuum at 60-75°C to a relative density of 1.10-1.20 (at 40°C).
-
Drying: The concentrated solution is spray-dried to obtain an extractum with a water content of less than 3%.
-
Final Product: The extractum is mixed with the collected volatile oil and ground into a fine powder.[7]
Method 2: High-Speed Counter-Current Chromatography (HSCCC)
This technique is highly effective for the preparative separation and purification of this compound from a crude extract.
-
Crude Extract Preparation: A crude extract is obtained from Tussilago farfara flower buds, typically through solvent extraction.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v) is prepared and equilibrated.[1]
-
HSCCC Separation:
-
The HSCCC column is filled with the upper phase as the stationary phase.
-
The lower phase is pumped into the column as the mobile phase at a flow rate of 1.0 mL/min, while the apparatus is rotated at a set speed.
-
After hydrodynamic equilibrium is established, the crude extract dissolved in a mixture of the upper and lower phases is injected.
-
-
Fraction Collection and Analysis: Fractions are collected based on the chromatogram monitored at 220 nm. The collected fractions containing this compound are concentrated, and the purity is determined by HPLC.[1]
Structural Elucidation
The definitive structure of this compound and its analogs is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments are employed to study the fragmentation patterns, which provide valuable information about the compound's structure. A dereplicative method using multiple scan modes can be utilized to identify oplopane- and bisabolane-type sesquiterpenoids.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the stereochemistry of the molecule.[10]
Western Blot Analysis for NF-κB and p38 MAPK Signaling
This protocol details the investigation of this compound's effect on key inflammatory signaling pathways.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with varying concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38 MAPK and NF-κB p65, as well as an internal loading control (e.g., β-actin), overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the effect of this compound on NF-κB transcriptional activity.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment and Stimulation: After transfection, treat the cells with this compound for a designated period, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction of NF-κB activity.[12][13]
Heme Oxygenase-1 (HO-1) Induction Assay
This protocol assesses the ability of this compound to induce the expression of the anti-inflammatory enzyme HO-1.
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with different concentrations of this compound for various time points.
-
Protein Extraction and Western Blotting: Extract total protein from the cells and perform Western blot analysis as described in section 3.3, using a primary antibody specific for HO-1.
-
Analysis of HO-1 Activity (Optional): To confirm that the induced HO-1 is functionally active, pre-treat cells with an HO-1 inhibitor (e.g., zinc protoporphyrin IX) before this compound treatment and subsequent inflammatory stimulation. Measure the production of inflammatory mediators like nitric oxide (NO) or prostaglandin E2 (PGE2) to determine if the anti-inflammatory effects of this compound are reversed.[14]
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways, primarily those involved in inflammation.
Inhibition of NF-κB and p38 MAPK Signaling Pathways
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][15] This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Induction of Heme Oxygenase-1 (HO-1)
This compound can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[10] The induction of HO-1 contributes to the resolution of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Analysis of the Anatomy, Phenolic Profile, and Antioxidant Capacity of Tussilago farfara L. Vegetative Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102526152A - Preparation method for tussilago farfara extract - Google Patents [patents.google.com]
- 8. Extraction and determination of this compound from Farfarae Flos with online solid-phase extraction-high-performance liquid chromatography using a homemade monolithic cartridge doped with porous organic cage material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tussilago_farfara_l [Tinkturenpresse] [tinkturenpresse.de]
- 10. researchgate.net [researchgate.net]
- 11. A strategy for identification and structural characterization of oplopane- and bisabolane-type sesquiterpenoids from Tussilago farfara L. by multiple scan modes of mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Spectroscopic Data Analysis of Tussilagone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagone, a sesquiterpenoid ester, is a significant bioactive compound isolated from the flower buds of Tussilago farfara. It is recognized for its various pharmacological activities, including anti-inflammatory and antitumor effects. The structural elucidation and quality control of this compound heavily rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure
The chemical structure of this compound is fundamental to the interpretation of its spectroscopic data.
Assessment of Tussilagone: A Technical Guide to its Solubility, Stability, and Signaling Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagone, a sesquiterpenoid isolated from the flower buds of Tussilago farfara (coltsfoot), has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. As a promising therapeutic candidate, a thorough understanding of its physicochemical properties and biological mechanisms of action is paramount for its development into a viable clinical agent. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, alongside a detailed exploration of its interactions with key cellular signaling pathways. While quantitative data on solubility and stability are limited in publicly available literature, this guide furnishes detailed experimental protocols for researchers to conduct these critical assessments. The primary focus is a detailed exposition of the signaling pathways modulated by this compound, visualized through diagrams to facilitate a deeper understanding of its molecular mechanisms.
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound in various solvents at different temperatures is not extensively reported in peer-reviewed literature. However, based on its chemical structure—a moderately polar sesquiterpenoid—it is anticipated to exhibit limited solubility in water and higher solubility in organic solvents.
General Solubility Characteristics
General statements in the literature suggest that this compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). One study mentions the use of an ethanol extraction method to isolate this compound from its natural source, implying its solubility in this solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, DMSO) at a controlled temperature (e.g., 25°C and 37°C).
Materials:
-
This compound (solid form)
-
Selected solvents of high purity
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Immediately dilute the aliquot with a suitable solvent to prevent precipitation upon cooling.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve of this compound in the same solvent should be prepared for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Stability Profile of this compound
The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and clinical efficacy. Stability studies for this compound are not extensively documented, particularly concerning its degradation under various stress conditions.
Stability in Biological Matrices
One study investigated the stability of this compound in rat plasma as part of a pharmacokinetic analysis. The findings are summarized in the table below.
| Condition | Temperature | Duration | Stability Outcome |
| Short-term (Bench-top) | 20°C | 24 hours | Stable |
| Freeze-Thaw Cycles | -20°C to 20°C | 3 cycles | Stable |
| Long-term | -80°C | 4 weeks | Stable |
Table 1: Stability of this compound in Rat Plasma
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug substance. This protocol outlines a general approach for conducting forced degradation studies on this compound.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber with controlled light and UV irradiation
-
HPLC-UV or LC-MS/MS system with a photodiode array (PDA) detector
Procedure:
-
Acid and Base Hydrolysis:
-
Treat this compound solution with acidic (HCl) and basic (NaOH) solutions at different concentrations.
-
Incubate the samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).
-
Neutralize the samples at appropriate time points before analysis.
-
-
Oxidative Degradation:
-
Treat this compound solution with hydrogen peroxide at room temperature.
-
Monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.
-
Analyze samples at various time intervals.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products. A PDA detector can help to assess the homogeneity of the peaks.
-
Signaling Pathway Interactions
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily related to inflammation and oxidative stress.
Heme Oxygenase-1 (HO-1) Induction
This compound has been shown to be a potent inducer of Heme Oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and cytoprotective properties. The induction of HO-1 by this compound appears to be a central mechanism for its anti-inflammatory effects.
Preliminary in vitro cytotoxicity of Tussilagone on cancer cell lines
An In-Depth Technical Guide to the Preliminary In Vitro Cytotoxicity of Tussilagone on Cancer Cell Lines
Introduction
This compound, a sesquiterpenoid isolated from the flower buds of Tussilago farfara (coltsfoot), has emerged as a compound of interest in oncological research.[1][2] A growing body of evidence highlights its potential as a selective cytotoxic agent against various cancer cell lines, while exhibiting minimal adverse effects on non-cancerous cells.[1] This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.
Quantitative Analysis of Cytotoxicity
The selective cytotoxic activity of this compound is a cornerstone of its therapeutic potential.[1] Studies have quantified its inhibitory effects on various cancer cell lines, primarily through the determination of IC50 values, which represent the concentration required to inhibit 50% of cell viability in vitro.[1] The following table summarizes the available data on the cytotoxic effects of this compound and related extracts.
| Cell Line | Cell Type | Compound | IC50 Value / Effect | Reference |
| HT-29 | Human Colon Cancer | Methanolic Extract of Tussilago farfara | 20 µg/mL | [1] |
| SW480 | Human Colon Cancer | This compound | Proliferation inhibited | [1][2] |
| HCT116 | Human Colon Cancer | This compound | Proliferation inhibited | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | Dose-dependent inhibition | [1] |
| BT549 | Triple-Negative Breast Cancer | This compound | Dose-dependent inhibition | [1] |
| Normal Breast Epithelial Cells | Non-Cancerous Human Breast Cells | This compound | Minimal cytotoxicity | [1] |
Experimental Protocols
The assessment of this compound's cytotoxicity relies on established in vitro assays that measure cell viability and metabolic activity. The following protocols are representative of the methodologies employed in the cited research.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay is a standard method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following treatment, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.[1][3]
-
Solubilization: The medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting a dose-response curve.[1]
-
Lactate Dehydrogenase (LDH) Release Assay
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[1] Increased LDH activity in the supernatant is indicative of cell death.
-
Procedure:
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the MTT assay.
-
Supernatant Collection: After the incubation period, a sample of the cell culture supernatant is collected from each well.
-
LDH Reaction: The supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Data Acquisition: The absorbance of the resulting formazan is measured with a microplate reader.
-
Analysis: Cytotoxicity is calculated based on the LDH activity in treated wells compared to control wells (spontaneous LDH release) and maximum LDH release controls (cells lysed intentionally).
-
Mechanisms of Action: Signaling Pathways
This compound exerts its cytotoxic effects by modulating key signaling pathways that are often dysregulated in cancer.
Inhibition of the Wnt/β-catenin Signaling Pathway
Abnormal activation of the Wnt/β-catenin pathway is a frequent driver of colon cancer progression.[2] this compound has been identified as an inhibitor of this pathway. It suppresses β-catenin/T-cell factor transcriptional activity by promoting the proteasomal degradation of β-catenin.[2] This downregulation of β-catenin leads to a decrease in the expression of its target genes, such as cyclin D1 and c-myc, which are critical for cell proliferation.[2] Consequently, the proliferation of colon cancer cells like SW480 and HCT116 is inhibited.[2]
Inhibition of the TLR4/NF-κB Signaling Pathway
In triple-negative breast cancer (TNBC), the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is often constitutively active, promoting inflammation, cell survival, and proliferation.[1] this compound has been demonstrated to inhibit this pathway.[1] By suppressing TLR4/NF-κB signaling, this compound reduces the expression of pro-inflammatory and pro-survival genes, which contributes significantly to its anticancer effects in TNBC.[1]
Conclusion
The available in vitro data strongly suggest that this compound is a promising natural compound with selective cytotoxic activity against multiple cancer cell lines, including those of the colon and breast.[1] Its mechanisms of action involve the targeted inhibition of key oncogenic signaling pathways like Wnt/β-catenin and TLR4/NF-κB.[1][2] These findings make this compound a compelling candidate for further preclinical and clinical investigation. Future research should aim to conduct comprehensive in vivo studies to validate its therapeutic efficacy and safety profile, and to precisely elucidate its molecular targets.
References
Tussilagone's traditional use in Chinese medicine for respiratory conditions
An In-depth Technical Guide to Tussilagone's Role in Traditional Chinese Medicine for Respiratory Conditions
Introduction
For centuries, the flower buds of Tussilago farfara, known in Traditional Chinese Medicine (TCM) as Kuandong Hua (款冬花), have been a cornerstone in the treatment of respiratory ailments such as cough, bronchitis, and asthma.[1][2][3][4] The plant's very name, Tussilago, is derived from the Latin tussis, meaning cough, highlighting its long-standing ethnopharmacological use.[5] this compound, a sesquiterpenoid, is a major bioactive constituent isolated from Tussilago farfara and has become the focus of modern pharmacological research for its potent anti-inflammatory and protective effects on the respiratory system.[6][7]
This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative data supporting the traditional use of this compound for respiratory conditions. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's therapeutic potential.
Molecular Mechanisms of this compound in Respiratory Inflammation
This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in the inflammatory processes of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and acute lung injury (ALI).
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[8] In respiratory inflammatory conditions, stimuli such as cigarette smoke, particulate matter (PM2.5), or pathogens activate this pathway, leading to the transcription of pro-inflammatory genes, including cytokines and mucins like MUC5AC.[8][9]
This compound has been shown to potently inhibit the NF-κB pathway. It prevents the activation (phosphorylation) of the IκB kinase (IKK) complex, which in turn blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9][10] This action keeps the NF-κB p50-p65 heterodimer sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby suppressing the expression of inflammatory target genes.[9][11] This mechanism underlies its ability to reduce the production of MUC5AC mucin in airway epithelial cells and attenuate lung inflammation in various models.[9][10]
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). This compound has been identified as a direct binder to Keap1, specifically targeting cysteine 434.[12] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[12][13] In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[7][14] This antioxidant effect is crucial for mitigating oxidative stress, a key pathological feature in COPD and other inflammatory lung diseases.[15]
Regulation of Hif-1α and NLRP3 Inflammasome
Recent studies have revealed further mechanisms. This compound can alleviate acute lung injury induced by PM2.5 by regulating the Hypoxia-inducible factor-1α (Hif-1α)/NF-κB axis.[8][16] It promotes the degradation of Hif-1α, which in turn suppresses NF-κB activation and the subsequent inflammatory response.[8][16]
Furthermore, this compound-mediated activation of Nrf2 leads to the downstream suppression of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[12][15] The NLRP3 inflammasome is responsible for the maturation of pro-inflammatory cytokines like IL-1β, and its inhibition by this compound contributes significantly to its anti-inflammatory profile in the context of cigarette smoke-induced lung inflammation.[12][15][17]
Quantitative Data Summary
The biological activities of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory and Cytoprotective Effects of this compound
| Cell Line | Stimulus | Effect Measured | This compound Concentration | Key Result | Reference |
| RAW 264.7 | LPS | NO Production | 10, 20, 30 µM | Dose-dependent inhibition | [11][18] |
| RAW 264.7 | LPS | PGE₂ Production | 10, 20, 30 µM | Dose-dependent inhibition | [11][18] |
| RAW 264.7 | LPS | TNF-α Production | 10, 20, 30 µM | Dose-dependent inhibition | [11][18] |
| RAW 264.7 | LPS | iNOS & COX-2 Expression | Not specified | Inhibition | [7] |
| RAW 264.7 | TSL alone | HO-1 Protein Expression | 10, 20, 40 µM | Dose- and time-dependent induction | [7] |
| NCI-H292 | PMA / EGF | MUC5AC Production | 1, 10, 50 µM | Significant, dose-dependent inhibition | [9] |
| NCI-H292 | PMA | NF-κB p65 Translocation | 1, 10, 50 µM | Dose-dependent inhibition | [9] |
| A549 | PM2.5 (300 µg/ml) | Cell Viability | 10, 25, 50 µg/ml | Rescued PM2.5-induced viability loss | [8] |
| A549 | PM2.5 (300 µg/ml) | p-p65 Expression | 25 µg/ml | Significant reduction | [8] |
Table 2: In Vivo Efficacy of this compound in Respiratory Disease Models
| Animal Model | Disease Induction | This compound Dose & Route | Key Findings | Reference |
| Mice | CLP-induced Sepsis | 1 and 10 mg/kg, i.p. | Decreased mortality and lung injury; reduced serum NO, PGE₂, TNF-α | [11][18] |
| Mice | PM2.5 Exposure | 20 mg/kg, i.v. | Relieved acute lung injury; decreased inflammatory cytokines by repressing Hif-1α and NF-κB | [8] |
| Mice | DSS-induced Colitis | Not specified | Attenuated inflammatory damage; reduced NF-κB and increased Nrf2 in colon | [14] |
| Anesthetized Rats | N/A | 0.4 - 4 mg/kg, i.v. | Dose-dependent pressor effect and stimulation of respiration | [6] |
Note: CLP = Cecal Ligation and Puncture; DSS = Dextran Sulfate Sodium; i.p. = intraperitoneal; i.v. = intravenous.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to evaluate this compound.
Protocol 1: In Vitro MUC5AC Mucin Production Assay
-
Cell Culture: Human airway epithelial NCI-H292 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, and grown to confluence in 24-well plates.[9]
-
Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 1-50 µM) for 30-60 minutes.[9][10]
-
Stimulation: Cells are then stimulated with an inducer such as Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) for 24 hours to induce MUC5AC expression.[9][10]
-
Quantification (ELISA): The supernatant is collected and the amount of MUC5AC mucin protein is quantified using an enzyme-linked immunosorbent assay (ELISA). Cell lysates are also prepared for total protein measurement to normalize the mucin values.[9]
-
Analysis: Results are expressed as a percentage of the control group (stimulant alone) and analyzed for statistical significance.
Protocol 2: Western Blot for NF-κB and Nrf2 Pathway Proteins
-
Cell Culture and Treatment: Cells (e.g., A549 or RAW 264.7) are cultured and treated with this compound and/or a stimulus (e.g., PM2.5, LPS) for specified time points.[8][11]
-
Protein Extraction: For whole-cell lysates, cells are lysed with RIPA buffer. For nuclear/cytoplasmic fractionation, specialized kits are used according to the manufacturer's instructions to separate protein fractions.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) for 1 hour, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Nrf2, Keap1, HO-1, Lamin B1, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[8][11]
Protocol 3: In Vivo Model of PM2.5-Induced Acute Lung Injury
-
Animal Model: Male C57BL/6 mice (8 weeks old) are used and housed under specific pathogen-free conditions.[8]
-
Induction of Injury: Mice are anesthetized, and a suspension of PM2.5 is administered via intratracheal instillation to induce acute lung injury. Control groups receive PBS.[8]
-
This compound Administration: Treatment groups receive this compound (e.g., 20 mg/kg) intravenously at the time of PM2.5 exposure and at subsequent time points as required by the study design.[8]
-
Endpoint Analysis: After a set period (e.g., 4 days), mice are sacrificed.
-
Lung Wet/Dry Ratio: To assess pulmonary edema.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure inflammatory cell infiltration (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-6) via ELISA.
-
Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.[8]
-
Molecular Analysis: Lung tissue homogenates are used for Western blot or RT-PCR to analyze the expression of key inflammatory and antioxidant pathway proteins and genes.[8]
-
Conclusion and Future Directions
This compound, a key bioactive compound from the traditional Chinese medicine Tussilago farfara, demonstrates significant therapeutic potential for respiratory conditions. Its efficacy is rooted in a multi-target mechanism of action, primarily involving the potent inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 antioxidant pathway. These actions are further supported by its modulation of the NLRP3 inflammasome and Hif-1α signaling.
The quantitative data from a range of in vitro and in vivo models provide robust evidence supporting its anti-inflammatory, antioxidant, and mucin-regulating properties. For drug development professionals, this compound represents a promising natural product lead. Future research should focus on its pharmacokinetic and pharmacodynamic profiles, long-term safety, and potential for clinical translation in the treatment of chronic inflammatory respiratory diseases such as COPD and severe asthma. The detailed experimental protocols provided herein offer a foundation for further investigation into this valuable compound.
References
- 1. Coltsfoot – Roots of Medicine [dsps.lib.uiowa.edu]
- 2. lifegardeningtools.com [lifegardeningtools.com]
- 3. Coltsfoot / Tussilago farfara - Classification, Ayurvedic Properties & Dosage [planetayurveda.com]
- 4. Farfarae Flos Mitigates Cigarette Smoking-Induced Lung Inflammation by Regulating the Lysophosphatidylcholine Biosynthesis and Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tussilago - Wikipedia [en.wikipedia.org]
- 6. Evaluation of this compound: a cardiovascular-respiratory stimulant isolated from Chinese herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects acute lung injury from PM2.5 via alleviating Hif‐1α/NF‐κB‐mediated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppressed the production and gene expression of MUC5AC mucin via regulating nuclear factor-kappa B signaling pathway in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppressed the production and gene expression of MUC5AC mucin via regulating nuclear factor-kappa B signaling pathway in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice [mdpi.com]
- 12. This compound attenuated cigarette smoke-induced chronic obstructive pulmonary disease through regulating Nrf2 and NF-κB/NLRP3 inflammasome via directly targeting cysteine 434 of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound protects acute lung injury from PM2.5 via alleviating Hif-1α/NF-κB-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The ethanol extract of flower buds of Tussilago farfara L. attenuates cigarette smoke-induced lung inflammation through regulating NLRP3 inflammasome, Nrf2, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC-UV Analysis of Tussilagone
These application notes provide a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Tussilagone. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a sesquiterpenoid compound and a significant active constituent found in the flower buds of Tussilago farfara L.[1][2][3][4]. It has been identified as a key index compound for the quality control of this traditional medicinal plant[1]. This compound has demonstrated various pharmacological activities, including anti-inflammatory effects and antiplatelet aggregation properties[1][5][6]. Given its therapeutic potential and its use as a quality marker, a reliable and validated analytical method for the quantification of this compound in various matrices, such as herbal extracts and biological samples, is essential.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy[7][8][9][10]. This document outlines the systematic development and validation of an HPLC-UV method for this compound analysis.
Chemical Information
-
Compound Name: this compound
-
Chemical Formula: C₂₃H₃₄O₅[11]
-
Molecular Weight: 390.5 g/mol [11]
-
Chemical Structure:
Source: PubChem CID 13919185[11]
Experimental Protocols
HPLC-UV Method Development
The objective of method development is to establish a robust analytical procedure that can effectively separate this compound from other components in the sample matrix with good resolution, peak shape, and sensitivity.
1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD)[2][4].
-
Chromatographic Column: A reversed-phase C18 column is commonly used. A typical dimension is 4.6 mm x 150 mm with a 5 µm particle size[2][3][4].
-
Chemicals and Reagents:
-
Sample Preparation:
-
Crude Extract Preparation: Dried flower buds of Tussilago farfara are powdered and extracted with a suitable solvent like 80% methanol under reflux. The extract is then evaporated to dryness[2][4]. For enriching this compound, the methanolic extract can be dissolved in water and partitioned with petroleum ether[2][4].
-
Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: The dried extract is accurately weighed and dissolved in methanol. The solution is then filtered through a 0.45 µm syringe filter before injection[8].
-
1.2. Chromatographic Conditions Development
-
Selection of Detection Wavelength: The UV spectrum of this compound is recorded using a DAD detector. The wavelength of maximum absorbance is selected for quantification. For this compound, a detection wavelength of 220 nm is commonly used[2][3][4].
-
Selection of Stationary Phase: A reversed-phase C18 column is a good starting point for the separation of moderately non-polar compounds like this compound.
-
Selection and Optimization of Mobile Phase:
-
An isocratic mobile phase consisting of a mixture of methanol and water is often employed. A common starting composition is Methanol:Water (85:15, v/v)[2][3][4].
-
The ratio of the organic solvent (methanol or acetonitrile) to water is optimized to achieve a suitable retention time and resolution. Increasing the organic content will decrease the retention time.
-
A gradient elution may be necessary for complex samples to ensure adequate separation of all components.
-
-
Optimization of Flow Rate and Column Temperature:
Table 1: Summary of Reported HPLC-UV Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | SB-C18 (4.6 mm × 150 mm, 5 µm)[2][3][4] | Octadecylsilane bonded analytical column[12] |
| Mobile Phase | Methanol:Water (85:15, v/v)[2][3][4] | Not specified |
| Flow Rate | 1.0 mL/min[2][4] | Not specified |
| Detection Wavelength | 220 nm (DAD)[2][3][4] | Not specified |
| Injection Volume | 20 µL[2][4] | Not specified |
| Column Temperature | 25°C[2][3][4] | Not specified |
HPLC-UV Method Validation
Method validation is performed to ensure that the developed analytical method is suitable for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) guidelines.
2.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by comparing the chromatograms of a blank sample (matrix without analyte), a standard solution of this compound, and a sample solution. The peak for this compound in the sample should be free from interference from other components. Peak purity analysis using a DAD can also be used to confirm specificity.
2.2. Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations. A typical linear range for this compound is 0.6-200.0 µg/mL[12]. Inject each solution in triplicate. Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999[2][4][12].
2.3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Accuracy is determined by a recovery study. A known amount of this compound standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The spiked samples are then analyzed, and the percentage recovery is calculated.
-
Acceptance Criteria: The mean recovery should be within 98-102%. One study reported an accuracy of 100.3-100.6%[12].
2.4. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day Precision): Analyze the same sample on different days, with different analysts, or with different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2%[12].
2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Reported Values: For this compound, an LOD of 0.2 µg/mL and an LOQ of 0.6 µg/mL have been reported[12].
2.6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the chromatographic conditions, such as the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C). The effect on the results is then evaluated.
-
Acceptance Criteria: The RSD of the results should be within acceptable limits (typically < 2%).
2.7. System Suitability System suitability testing is an integral part of the analytical method and is used to verify that the chromatographic system is adequate for the intended analysis.
-
Protocol: Inject a standard solution multiple times (e.g., five or six replicates).
-
Parameters and Acceptance Criteria:
-
Tailing factor (T): T ≤ 2
-
Theoretical plates (N): N > 2000
-
Relative standard deviation (RSD) of peak areas and retention times: RSD ≤ 2%
-
Table 2: Summary of Method Validation Parameters for this compound HPLC-UV Analysis
| Validation Parameter | Specification/Reported Value |
| Linearity (r²) | > 0.999[2][4][12] |
| Range | 0.6 - 200.0 µg/mL[12] |
| Accuracy (% Recovery) | 100.3 - 100.6%[12] |
| Precision (RSD) | ≤ 1.9%[12] |
| Limit of Detection (LOD) | 0.2 µg/mL[12] |
| Limit of Quantitation (LOQ) | 0.6 µg/mL[12] |
Visualizations
Caption: Workflow for HPLC-UV Method Development.
Caption: Key Parameters for Method Validation.
Conclusion
This document provides a detailed framework for the development and validation of an HPLC-UV method for the quantitative analysis of this compound. The presented protocols and summarized data serve as a valuable resource for researchers and scientists involved in the quality control of Tussilago farfara and in pharmacokinetic studies of this compound. Adherence to these guidelines will ensure the development of a robust, reliable, and accurate analytical method suitable for its intended applications.
References
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpdr.com [ijpdr.com]
- 9. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C23H34O5 | CID 13919185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Extraction and determination of this compound from Farfarae Flos with online solid-phase extraction-high-performance liquid chromatography using a homemade monolithic cartridge doped with porous organic cage material - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tussilagone in Plasma via LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tussilagone in plasma. This compound, a significant bioactive sesquiterpenoid from Tussilago farfara, has demonstrated various pharmacological activities, including anti-inflammatory and antitumor effects.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The described protocol utilizes a straightforward protein precipitation method for sample preparation and employs an internal standard for reliable quantification. The method has been validated for linearity, precision, and accuracy.
Introduction
This compound is a key active component found in the flower buds of Tussilago farfara (Kuandonghua), a plant with a long history in traditional medicine for treating respiratory ailments.[1] To understand its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable bioanalytical method is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological fluids like plasma.[2] This document provides a detailed protocol for the quantification of this compound in plasma, suitable for preclinical and clinical research.
Experimental Workflow
The following diagram outlines the major steps in the plasma sample processing and analysis workflow for this compound quantification.
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Artemisinin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Artemisinin and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create calibration standards and quality control (QC) samples. The concentration of QC samples for this compound can be prepared at levels such as 1, 3, 100, and 3000 ng/mL.[1]
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution (e.g., Artemisinin).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.
Table 1: Chromatographic Conditions [1]
| Parameter | Value |
| Column | C18 column (e.g., 2.6 µm, 100 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient Elution | 0-3 min: 10% to 40% B16-18 min: 40% to 90% B19-28 min: Maintain at 100% B |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Retention Time | This compound: ~25.61 minArtemisinin (IS): ~24.69 min |
Table 2: Mass Spectrometric Conditions [1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5000 V |
| Temperature | 350°C |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 45 psi |
| Ion Source Gas 2 | 55 psi |
MRM Transitions
The optimized MRM transitions for this compound and the internal standard are crucial for selective and sensitive detection.
Table 3: MRM Transitions for this compound and Internal Standard [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 391.4 | 217.4 |
| Artemisinin (IS) | Varies by adduct, requires optimization | Varies, requires optimization |
Method Validation Summary
A summary of the method validation parameters is presented below. The method demonstrates good linearity, precision, and accuracy.
Table 4: Method Validation Parameters [1][3]
| Parameter | Result |
| Linearity Range | 1 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | < 10 ng/mL |
| Intra- and Inter-day Precision (RSD%) | < 15% |
| Accuracy | 85.9% to 115% |
Data Analysis
The quantification of this compound in plasma samples is performed by constructing a calibration curve. The peak area ratio of this compound to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentrations in the unknown samples.
Signaling Pathway Context
While this protocol focuses on quantification, it is important to note that this compound exerts its biological effects through various signaling pathways. Understanding these pathways can provide context for pharmacokinetic/pharmacodynamic (PK/PD) modeling. For instance, its anti-inflammatory effects may be mediated through the NF-κB signaling pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plasma. This protocol is well-suited for pharmacokinetic studies and other research applications requiring accurate measurement of this compound concentrations in a biological matrix. The straightforward sample preparation and robust analytical conditions make it a valuable tool for researchers in pharmacology and drug development.
References
- 1. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and this compound in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and this compound in Rat Plasma after Administration of Farfarae Flos Extract by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Tussilagone's Inhibition of Osteoclastogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental protocols and underlying mechanisms of Tussilagone in inhibiting osteoclastogenesis. This compound, a natural sesquiterpenoid, has demonstrated significant potential in mitigating bone loss by impeding the differentiation and function of osteoclasts, the primary cells responsible for bone resorption. These protocols and data are intended to guide researchers in studying the effects of this compound and similar compounds on bone metabolism.
Mechanism of Action
This compound exerts its inhibitory effects on osteoclastogenesis through multiple signaling pathways. Primarily, it has been shown to suppress the activation of key signaling cascades induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL), a critical cytokine for osteoclast formation.[1][2] The key mechanisms include:
-
Inhibition of NF-κB and p38 MAPK Signaling: this compound treatment leads to a dose-dependent reduction in the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and prevents the degradation of IκBα, a key inhibitor of the NF-κB pathway.[1][2][3] This blockade disrupts the downstream signaling required for the expression of osteoclast-specific genes.
-
Modulation of Mitochondrial Function and ROS Production: this compound has been found to decrease the total levels of Reactive Oxygen Species (ROS) mediated by RANKL. It achieves this by down-regulating intracellular ROS production and mitochondrial function, which in turn suppresses the transcription of Nuclear Factor of Activated T-cells 1 (NFATc1), a master regulator of osteoclast differentiation.[4]
-
Activation of Nrf2: The compound up-regulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key player in the antioxidant response.[4] This enhances the scavenging of ROS, further contributing to the suppression of osteoclastogenesis.
-
Induction of Osteoclast Apoptosis: this compound has also been shown to promote apoptosis in differentiated osteoclasts by increasing the expression of Estrogen Receptor α and Fas Ligand.[5]
Experimental Protocols
The following protocols are based on established in vitro models for studying osteoclast differentiation and function.
Cell Culture and Reagents
-
Cell Lines:
-
RAW264.7 (murine macrophage cell line)
-
Bone Marrow-Derived Macrophages (BMMs)
-
-
Reagents:
-
This compound (TUS)
-
Receptor Activator of Nuclear Factor κB Ligand (RANKL)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
Radioimmunoprecipitation assay (RIPA) lysis buffer
-
Protease inhibitor cocktail
-
Osteoclast Differentiation Assay
This assay is designed to assess the direct effect of this compound on the formation of mature osteoclasts from their precursors.
-
Cell Seeding: Seed RAW264.7 cells or BMMs in a 96-well plate at a density of 2.5×10³ cells per well and culture overnight.[1]
-
Treatment:
-
For RAW264.7 cells, replace the medium with complete α-MEM containing 50 ng/ml RANKL and varying non-cytotoxic concentrations of this compound (e.g., 0, 6.25, 12.5, and 25 µM).[1]
-
For BMMs, use complete α-MEM with 30 ng/ml M-CSF and 50 ng/ml RANKL, along with the different concentrations of this compound.[1]
-
-
Incubation: Culture the cells for approximately 5 days, or until mature osteoclasts are observed in the control group.[1]
-
TRAP Staining:
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
-
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing more than three nuclei) to quantify osteoclast formation.
Bone Resorption Pit Assay
This assay evaluates the functional ability of osteoclasts to resorb bone matrix.
-
Preparation: Culture osteoclasts on bone slices or a similar mineralized substrate in the presence of RANKL and varying concentrations of this compound.
-
Cell Removal: After a suitable culture period, remove the cells from the bone slices.
-
Visualization: Stain the slices to visualize the resorption pits.
-
Analysis: Quantify the area of bone resorption using imaging software. Studies have shown that this compound treatment dose-dependently mitigates the bone resorption induced by osteoclasts.[1]
Gene Expression Analysis (qPCR)
This method is used to determine the effect of this compound on the expression of genes crucial for osteoclast differentiation and function.
-
Cell Culture and Treatment: Culture RAW264.7 cells or BMMs with RANKL and different concentrations of this compound.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR to measure the mRNA levels of osteoclast-specific genes such as Nfatc1, Calcr, Traf6, c-Fos, Dc-stamp, and Cathepsin K.[1] Normalize the expression levels to a housekeeping gene like Gapdh.[1]
Western Blot Analysis
This technique is employed to investigate the impact of this compound on the protein expression and activation of signaling molecules.
-
Cell Treatment and Lysis: Pre-treat confluent RAW264.7 cells with or without 25 µM this compound for 4 hours, followed by stimulation with 50 ng/ml RANKL for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).[1]
-
Protein Extraction: Lyse the cells using RIPA buffer with a protease inhibitor cocktail to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of p38, IκBα) and then with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Western blot results have indicated that this compound inhibits RANKL-induced IκBα degradation and p38 phosphorylation.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on this compound's effect on osteoclastogenesis.
| Cell Type | This compound Concentration (µM) | Effect on Osteoclast Number | Reference |
| RAW264.7 | 6.25 | Dose-dependent decrease | [1] |
| 12.5 | Dose-dependent decrease | [1] | |
| 25 | Dose-dependent decrease | [1] | |
| BMMs | 6.25 | Dose-dependent decrease | [1] |
| 12.5 | Dose-dependent decrease | [1] | |
| 25 | Dose-dependent decrease | [1] |
| Assay | This compound Concentration (µM) | Effect | Reference |
| Bone Resorption Pit Assay | 6.25, 12.5, 25 | Dose-dependent decrease in resorption area | [1] |
| Cell Viability (CCK-8 Assay) | Up to 25 | No significant cytotoxicity | [1] |
| Gene | This compound Treatment | Effect on mRNA Expression | Reference |
| Nfatc1 | Dose-dependent | Hindered transcription | [1] |
| Calcr | Dose-dependent | Hindered transcription | [1] |
| Traf6 | Dose-dependent | Hindered transcription | [1] |
| c-Fos | Dose-dependent | Hindered transcription | [1] |
| Dc-stamp | Dose-dependent | Hindered transcription | [1] |
| Cathepsin K | Dose-dependent | Hindered transcription | [1] |
Visualized Pathways and Workflows
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
Caption: Experimental workflow for this compound osteoclastogenesis inhibition assay.
References
- 1. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits osteoclastogenesis by modulating mitochondrial function and ROS production involved Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes osteoclast apoptosis and prevents estrogen deficiency-induced osteoporosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tussilagone Pharmacokinetics in Animal Models
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing animal models for the pharmacokinetic study of Tussilagone, a bioactive sesquiterpene found in Tussilago farfara.
Introduction
This compound has demonstrated various pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a potential therapeutic agent. This document outlines the established animal models and experimental protocols for assessing the pharmacokinetics of this compound.
Recommended Animal Models
The most commonly used animal models for pharmacokinetic studies of this compound are rats and mice. These models are selected for their physiological and metabolic similarities to humans, as well as their cost-effectiveness and ease of handling in a laboratory setting.[1][2]
-
Rats: Sprague-Dawley and Wistar rats are frequently employed for pharmacokinetic studies.[3][4] They are suitable for serial blood sampling due to their larger size, allowing for the collection of a complete pharmacokinetic profile from a single animal.
-
Mice: Inbred strains such as BALB/c and C57BL/6, and outbred stocks like CD1 and NMRI, are also utilized.[4] Mice are often used in studies where genetic homogeneity is a critical factor or when evaluating the compound's effect in disease models.[5][6][7][8]
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of this compound observed in rat plasma following oral administration of a Farfarae Flos extract.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dosage of Farfarae Flos Extract (g/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| 3.90 | 0.21 ± 0.04 | Lower than other analyzed compounds | Lower than other analyzed compounds | Shortest among analyzed compounds |
| 7.80 | 0.69 ± 0.19 | Lower than other analyzed compounds | Lower than other analyzed compounds | Shortest among analyzed compounds |
Data extracted from a study by Li et al. (2022), where this compound was one of several compounds analyzed from a complex herbal extract. The study noted that the maximum concentrations and area under the concentration-time curves for this compound were lower than those of the phenolic acids and flavonoids present in the extract.[9][10]
Experimental Protocols
Animal Preparation and Dosing
This protocol describes the oral administration of this compound (as part of an extract) to rats for pharmacokinetic analysis.
Materials:
-
Male Sprague-Dawley rats (240 ± 20 g)[9]
-
Farfarae Flos extract containing this compound
-
0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution
-
Oral gavage needles
Procedure:
-
Acclimatize rats for one week in a controlled environment (12-hour light/dark cycle, 25 ± 5°C) with free access to food and water.[9]
-
Fast the rats for 12 hours prior to dosing, with continued free access to water.[9]
-
Prepare the dosing solution by suspending the Farfarae Flos extract in 0.5% CMC-Na.[9]
-
Administer the extract orally to the rats via gavage at the desired dose (e.g., 3.90 g/kg or 7.80 g/kg).[9]
Blood Sample Collection
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heparinized microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
Procedure:
-
At predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), anesthetize the rats.
-
Collect blood samples (approximately 0.3 mL) from the suborbital venous plexus or tail vein into heparinized tubes.
-
Centrifuge the blood samples at 5000 rpm for 10 minutes to separate the plasma.[11]
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[9]
Bioanalytical Method: LC-MS/MS
A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma samples.[9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., AB Sciex API 4000/3000)[4]
Chromatographic Conditions (Example):
-
Column: C18 analytical column
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)[9]
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) should be optimized for quantification.
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile, methanol) containing the internal standard to the plasma sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Diagrams
Experimental Workflow
Caption: Workflow for this compound Pharmacokinetic Studies in Rodents.
This compound Metabolism
In vitro studies using rat and human liver microsomes have shown that the biotransformation of this compound involves hydrolysis and hydroxylation, with Cytochrome P450 enzymes, particularly CYP3A4, playing a significant role.[3]
Caption: In Vitro Metabolic Pathways of this compound.
Potential Signaling Pathways Modulated by this compound
This compound has been reported to influence several key signaling pathways involved in inflammation.[5][7][12]
Caption: Signaling Pathways Potentially Modulated by this compound.
References
- 1. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative metabolism of this compound in rat and human liver microsomes using ultra-high-performance liquid chromatography coupled with high-resolution LTQ-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes osteoclast apoptosis and prevents estrogen deficiency-induced osteoporosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and this compound in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and this compound in Rat Plasma after Administration of Farfarae Flos Extract by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Tussilagone-Loaded Nanoparticle Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagone, a sesquiterpenoid extracted from Tussilago farfara, has demonstrated significant anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.[1] Its therapeutic potential is attributed to the inhibition of key inflammatory mediators through the suppression of the NF-κB and MAP kinase signaling pathways, as well as the induction of heme oxygenase-1 (HO-1).[1][2][3] However, the clinical translation of this compound is often hindered by challenges such as poor aqueous solubility and limited bioavailability.
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating this compound within biocompatible nanocarriers, it is possible to enhance its solubility, prolong its circulation time, and achieve targeted delivery to inflammatory sites, thereby improving its therapeutic efficacy and reducing potential side effects.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of this compound-loaded nanoparticles. The following sections will detail the underlying signaling pathways of this compound's anti-inflammatory action, present protocols for nanoparticle formulation, and provide methods for their physicochemical characterization and biological evaluation.
Signaling Pathways of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Under inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB.[2][3]
Furthermore, this compound can attenuate the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[2][3] These kinases are crucial for the production of inflammatory mediators. Another significant pathway modulated by this compound is the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[1]
Data Presentation: Physicochemical Properties of Sesquiterpenoid-Loaded Nanoparticles
While specific data for this compound-loaded nanoparticles is not yet widely available in the literature, the following table summarizes the physicochemical characteristics of nanoparticles loaded with other structurally similar sesquiterpenes. This data serves as a valuable reference for the expected properties of this compound-loaded nanoparticles.
| Nanoparticle Formulation | Sesquiterpenoid Loaded | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Load (%) | Reference |
| PLGA/PVA | Fukinone | 60.15 ± 1.4 | - | - | 85 | - | [2] |
| PLGA/PVA | 10βH-8α, 12-epidioxyeremophil-7(11)-en-8β-ol | 60.68 ± 1.0 | - | - | 85 | - | [2] |
| PLA | α-santonin | 202.3 ± 9.8 | 0.03 ± 0.01 | -29.6 ± 4.5 | 94.6 ± 5.2 | 42.6 ± 3.5 | [3][5] |
| PLA | Arglabin | 220.3 ± 11.5 | 0.02 ± 0.01 | -30.1 ± 3.9 | 78.1 ± 7.1 | 7.5 ± 1.3 | [3][5] |
| PLA | Schkuhrin II | 219.5 ± 10.9 | 0.03 ± 0.01 | -31.2 ± 4.8 | 76.8 ± 6.8 | 2.5 ± 0.5 | [3][5] |
| PLA | Vernolepin | 216.9 ± 12.1 | 0.02 ± 0.01 | -32.8 ± 5.1 | 60.7 ± 8.3 | 0.5 ± 0.2 | [3][5] |
| PLA | Eucannabinolide | 226.4 ± 10.2 | 0.02 ± 0.00 | -33.5 ± 5.3 | 78.9 ± 6.3 | 2.5 ± 0.7 | [3][5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of this compound-loaded nanoparticles. Researchers should optimize these protocols based on the specific physicochemical properties of this compound and the desired characteristics of the final formulation.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for encapsulating hydrophobic drugs like this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 2 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 2% w/v PVA in 40 mL deionized water).
-
Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed in an ice bath for a defined period (e.g., 5 minutes). This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual surfactant and unencapsulated this compound. Repeat the centrifugation and washing steps twice.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water. For long-term storage, the nanoparticles can be freeze-dried.
Protocol 2: Physicochemical Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
2. Nanoparticle Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid (for TEM) or a stub (for SEM).
-
Allow the sample to air-dry. Negative staining (e.g., with uranyl acetate) may be used for TEM to enhance contrast.
-
Observe the morphology, size, and surface characteristics of the nanoparticles under the microscope.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry
-
Procedure:
-
Separate the this compound-loaded nanoparticles from the aqueous suspension by ultracentrifugation.
-
Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method with a standard calibration curve.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release kinetics of this compound from the nanoparticles in a simulated physiological environment.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4 (with a small percentage of a surfactant like Tween 80 to ensure sink conditions)
-
Dialysis membrane (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug to diffuse)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (PBS, pH 7.4) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Studies
These protocols evaluate the interaction of this compound-loaded nanoparticles with cells to assess their uptake and potential toxicity.
1. Cellular Uptake:
-
Cell Line: A relevant cell line, such as RAW 264.7 macrophages.
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare fluorescently labeled this compound-loaded nanoparticles (e.g., by co-encapsulating a fluorescent dye like coumarin-6).
-
Treat the cells with the fluorescently labeled nanoparticles for different time periods.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Visualize the cellular uptake of nanoparticles using fluorescence microscopy or quantify it using flow cytometry.
-
2. Cytotoxicity Assay (e.g., MTT Assay):
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles for a specified duration (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Conclusion
The development of this compound-loaded nanoparticle drug delivery systems holds significant promise for enhancing the therapeutic efficacy of this potent anti-inflammatory agent. The protocols and data presented in these application notes provide a foundational framework for researchers to formulate, characterize, and evaluate such delivery systems. Further optimization and in vivo studies will be crucial to translate these promising nanomedicines into clinical applications for the treatment of inflammatory diseases.
References
- 1. Recent Advances in Nanoparticle-Mediated Delivery of Anti-Inflammatory Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene-Loaded Co-Polymer Hybrid Nanoparticle Effects on Human Mast Cell Surface Receptor Expression, Granule Contents, and Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Update on Nanoparticle-Based Drug Delivery System for Anti-inflammatory Treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tussilagone in Targeted Inflammatory Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagone, a sesquiterpenoid isolated from the flower buds of Tussilago farfara, has emerged as a promising natural compound for the targeted therapy of inflammatory diseases.[1][2] Traditionally used in oriental medicine for respiratory ailments, recent scientific investigations have elucidated its potent anti-inflammatory properties.[2][3][4] this compound exerts its effects by modulating key signaling pathways implicated in the inflammatory cascade, thereby reducing the production of pro-inflammatory mediators.[3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound's anti-inflammatory activity is primarily attributed to its ability to suppress pro-inflammatory signaling pathways and activate cytoprotective responses. The principal mechanisms include:
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[3][4][5][6][7] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][6][7] This blockade of IκBα degradation prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.[5][8]
-
Modulation of MAPK Signaling: this compound influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cellular responses to inflammatory stimuli.[3][5][6][7] Specifically, it has been demonstrated to suppress the phosphorylation, and thus the activation, of p38 MAPK.[5][6][7] In some contexts, it also reduces the activation of c-Jun N-terminal kinase (JNK) and extracellular-signal-regulated kinase (ERK).[3]
-
Activation of the Nrf2 Pathway: this compound can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[8] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). The induction of HO-1 by this compound contributes significantly to its anti-inflammatory effects.[1][2]
-
Inhibition of NLRP3 Inflammasome: There is evidence to suggest that extracts from Tussilago farfara, containing this compound, can regulate the NLRP3 inflammasome, a multi-protein complex that triggers the activation of inflammatory caspases and the release of pro-inflammatory cytokines IL-1β and IL-18.[9]
These interconnected pathways highlight this compound's multi-targeted approach to resolving inflammation, making it a compelling candidate for further investigation in chronic inflammatory conditions such as arthritis, sepsis, and inflammatory bowel disease.[3][4][8]
Signaling Pathways and Experimental Workflow
Caption: this compound's multi-target mechanism in inflammatory signaling.
Caption: General experimental workflow for in vitro evaluation of this compound.
Quantitative Data
The following tables summarize the dose-dependent effects of this compound on various inflammatory markers and cellular processes as reported in the literature.
Table 1: Effect of this compound on Inflammatory Mediator Production in Macrophages
| Cell Type | Inflammatory Stimulus | This compound Concentration (µM) | Analyte | % Inhibition / Effect | Reference |
| RAW264.7 | LPS (100 ng/mL) | 20 | TNF-α | Significant reduction | [3] |
| RAW264.7 | LPS (100 ng/mL) | 30 | TNF-α | Significant reduction | [3] |
| RAW264.7 | LPS (100 ng/mL) | 20 | HMGB1 | Significant reduction | [3] |
| RAW264.7 | LPS (100 ng/mL) | 30 | HMGB1 | Significant reduction | [3] |
| RAW264.7 | LPS | Not specified | NO | Inhibition | [1] |
| RAW264.7 | LPS | Not specified | PGE2 | Inhibition | [1] |
| Peritoneal Macrophages | LPS | Not specified | NO, PGE2, TNF-α | Inhibition | [1] |
Table 2: Effect of this compound on Osteoclastogenesis
| Cell Type | Stimulus | This compound Concentration (µM) | Measured Parameter | Outcome | Reference |
| BMMs & RAW264.7 | RANKL (50 ng/mL) | 6.25 | Osteoclast-specific genes | Decreased expression | [5] |
| BMMs & RAW264.7 | RANKL (50 ng/mL) | 12.5 | Osteoclast-specific genes | Decreased expression | [5] |
| BMMs & RAW264.7 | RANKL (50 ng/mL) | 25 | Osteoclast-specific genes | Decreased expression | [5] |
| RAW264.7 | RANKL | 6.25, 12.5, 25 | IκBα degradation | Inhibited | [6][7] |
| RAW264.7 | RANKL | 6.25, 12.5, 25 | p38 phosphorylation | Inhibited | [6][7] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease | This compound Dosage | Key Findings | Reference |
| CLP-induced septic mice | Sepsis | 1 mg/kg, 10 mg/kg | Decreased mortality, reduced lung injury | [3][4] |
| CLP-induced septic mice | Sepsis | 1 mg/kg, 10 mg/kg | Suppressed serum NO, PGE2, TNF-α, HMGB1 | [3][4] |
| DSS-induced colitis mice | Colitis | Not specified | Ameliorated weight loss, attenuated colonic damage | [8] |
| AOM/DSS-induced mice | Colitis-associated colon cancer | 2.5 mg/kg, 5 mg/kg | Reduced formation of colonic tumors | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on macrophages to establish non-toxic working concentrations.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.[3]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24 hours.[3]
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Supernatants from cell cultures (Protocol 1 setup, but with LPS stimulation)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well plate
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
After 1 hour of pre-treatment with this compound, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[3]
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Protocol 3: Quantification of Cytokines (ELISA)
This protocol quantifies the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Materials:
-
Supernatants from cell cultures (prepared as in Protocol 2)
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.[11]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the wells and add the detection antibody.
-
Incubate, then wash and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, then wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentration based on the standard curve.
Protocol 4: Western Blot Analysis for Signaling Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key signaling proteins like p38, IκBα, and p65.
Materials:
-
Cell lysates (prepared from cells treated as in Protocol 2, but for shorter time points, e.g., 5, 10, 30, 60 minutes for phosphorylation events).[5]
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-IκBα, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression
This protocol measures the mRNA expression levels of inflammatory genes.
Materials:
-
RNA extracted from cells (treated as in Protocol 2).
-
RNA extraction kit (e.g., RNeasy Mini Kit).[3]
-
cDNA synthesis kit.[5]
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., Tnf-α, Il-6, Nos2) and a housekeeping gene (e.g., Gapdh, Actb).
-
qPCR instrument.
Procedure:
-
Extract total RNA from the cells according to the kit manufacturer's protocol.[3]
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcriptase kit.[5]
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
References
- 1. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways [frontiersin.org]
- 7. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ethanol extract of flower buds of Tussilago farfara L. attenuates cigarette smoke-induced lung inflammation through regulating NLRP3 inflammasome, Nrf2, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Purification of Tussilagone
Introduction
Tussilagone, a significant sesquiterpenoid compound found in the flower buds of Tussilago farfara L., has garnered attention for its various biological activities, including effects on blood pressure and anti-inflammatory properties.[1] Its role as a key marker for the quality control of Tussilago farfara L. necessitates efficient and reliable purification methods.[1][2] High-speed counter-current chromatography (HSCCC) offers a robust, support-free liquid-liquid partition chromatography technique that circumvents issues like irreversible sample adsorption commonly encountered with traditional column chromatography.[3][4] This document provides detailed application notes and protocols for the successful isolation and purification of this compound using HSCCC.
Experimental Protocols
Crude Sample Preparation
A critical initial step is the enrichment of this compound in the crude extract to be subjected to HSCCC.
-
Extraction: The dried flower buds of Tussilago farfara L. are extracted with ethanol.
-
Partitioning: The resulting ethanol extract is then subjected to liquid-liquid partitioning. A common method involves partitioning with petroleum ether. This step significantly enriches the concentration of this compound in the petroleum ether fraction.[1][4] In one study, the this compound content in the petroleum ether extract was found to be five times higher than in the initial ethanol extract.[1]
HSCCC System and Solvent Selection
The choice of the two-phase solvent system is paramount for achieving successful separation in HSCCC.[4] The ideal system will have a partition coefficient (K) for the target compound within the range of 0.5–2.0.[1][4]
-
Solvent System A: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v) has been successfully employed.[3][5]
-
Solvent System B: Another effective ternary solvent system is n-hexane:methanol:water (5:8:2, v/v/v) .[1][2][6]
Protocol for Solvent System Preparation:
-
Mix the selected solvents in the specified volumetric ratios in a separation funnel.
-
Shake the mixture vigorously to ensure thorough equilibration.
-
Allow the two phases to separate at room temperature.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication for approximately 30 minutes before use.[1]
HSCCC Operation
The following protocol outlines the operational steps for the preparative HSCCC separation of this compound.
-
Column Preparation: Fill the multilayer coil column of the HSCCC instrument entirely with the upper phase (stationary phase).
-
Equilibration: Pump the lower phase (mobile phase) into the column at a specific flow rate while the apparatus is rotating at a set speed. Continue until the system reaches hydrodynamic equilibrium, indicated by the mobile phase eluting from the outlet.
-
Sample Injection: Prepare the sample solution by dissolving the enriched crude extract in a 1:1 (v/v) mixture of the upper and lower phases of the chosen solvent system.[1][3] Inject the sample solution into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent using a UV detector (e.g., at 220 nm) and collect fractions based on the resulting chromatogram.[5][7]
Operational Parameters: The optimal operational parameters can vary depending on the specific instrument and solvent system used. Below are examples of parameters reported in successful separations:
-
For Solvent System A:
-
Apparatus: Model GS10A-2 with a 230 mL capacity multilayer PTFE coil.[3]
-
-
For Solvent System B:
Purity Analysis
The purity of the collected fractions containing this compound should be determined using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the quantitative data from successful HSCCC purifications of this compound.
Table 1: HSCCC Purification of this compound using n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v)
| Parameter | Value | Reference |
| Crude Extract Amount | 500 mg | [3][5] |
| Yield of this compound | 32 mg | [3][5] |
| Purity of this compound | 99.5% | [5] |
Table 2: HSCCC Purification of this compound using n-hexane:methanol:water (5:8:2, v/v/v)
| Parameter | Value | Reference |
| Crude Extract Amount | 800 mg (PE extract) | [1] |
| Yield of this compound | 56 mg | [1][2][6] |
| Purity of this compound | 98% | [1][4] |
| Stationary Phase Retention | 73% | [1][4] |
| Total Separation Time | ~260 min | [1][4] |
Visualizations
References
- 1. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Development in Tussilagone Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagone, a sesquiterpenoid isolated from the flower buds of Tussilago farfara (coltsfoot), is a natural compound with a history of use in traditional medicine for respiratory conditions.[1] Modern pharmacological studies have revealed its potent anti-inflammatory, anti-tumor, and anti-osteoclastogenesis activities.[1][2][3] These biological effects are attributed to its modulation of key cellular signaling pathways, including NF-κB and MAPK.[3][4] Despite the growing body of evidence on its functional effects, the direct molecular target(s) of this compound remain to be fully elucidated. The identification of its direct binding partner(s) is a critical step in understanding its precise mechanism of action and for the development of novel therapeutics.
These application notes provide a comprehensive guide for researchers to investigate the cellular mechanisms of this compound and to embark on the identification of its molecular target. Detailed protocols for key cell-based assays are provided to enable the confirmation of its known activities and to screen for its effects on other cellular pathways. Furthermore, a systematic strategy for target deconvolution is proposed.
Known Biological Activities and Signaling Pathways
This compound has been demonstrated to exert a range of biological effects, primarily centered around the modulation of inflammatory and apoptotic pathways.
Anti-inflammatory Activity:
This compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[4][5] This is achieved, in part, through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] A key mechanism underlying its anti-inflammatory effects is the induction of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory properties.[5]
The anti-inflammatory effects of this compound are also mediated by its inhibitory action on the NF-κB signaling pathway .[3][4] this compound has been observed to inhibit the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[3] Additionally, it has been found to suppress the p38 MAPK signaling pathway .[3]
Pro-apoptotic Activity:
In addition to its anti-inflammatory effects, this compound has been shown to induce apoptosis in certain cell types, such as osteoclasts.[6] This pro-apoptotic activity contributes to its therapeutic potential in bone resorption diseases.[6]
Below is a diagram illustrating the known signaling pathways modulated by this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various cell-based assays. This data provides a reference for designing dose-response experiments.
| Cell Line | Assay | Stimulant | Measured Effect | IC50 (µM) | Reference |
| RAW 264.7 | Nitric Oxide Production | LPS | Inhibition of NO production | 13.6 - 24.4 | [2] |
| RAW 264.7 | NF-κB Luciferase Reporter | RANKL | Inhibition of luciferase activity | ~25 | [3] |
| BMMs | Osteoclastogenesis | RANKL, M-CSF | Inhibition of osteoclast formation | 6.25 - 25 | [3] |
Experimental Protocols
Detailed protocols for key cell-based assays to investigate the biological activities of this compound are provided below.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to this compound treatment.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct[7]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System (e.g., Promega Luciferase Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) or TNF-α (final concentration 10 ng/mL) to the wells to induce NF-κB activation. For a negative control, add 10 µL of medium.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.[8][9]
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.[8]
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a luminometer.[8]
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by expressing the luminescence of each well as a percentage of the vehicle-treated, stimulated control.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
A relevant cell line (e.g., RAW 264.7 macrophages or a cancer cell line)
-
Appropriate cell culture medium
-
This compound
-
Staurosporine (positive control for apoptosis induction)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density appropriate for the cell line (e.g., 1 x 10^4 cells/well).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., 1 µM staurosporine).
-
Incubation: Incubate for a desired period to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Caspase-Glo® 3/7 Reagent Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.
-
Measure the luminescence using a luminometer.[12]
-
Data Analysis:
-
Subtract the background luminescence.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control.
-
Plot the fold-change against the this compound concentration.
Proposed Strategy for this compound Target Identification
Identifying the direct molecular target of this compound is crucial for a complete understanding of its mechanism of action. A multi-pronged approach, combining broad screening with specific validation assays, is recommended.
Phase 1: Broad Screening
The initial phase aims to generate a list of potential this compound-binding proteins.
-
Kinase Panel Screening: Given that many signaling pathways are regulated by kinases, screening this compound against a broad panel of purified kinases can identify direct inhibitory effects. Commercially available kinase profiling services can be utilized for this purpose.
-
Affinity Chromatography-Mass Spectrometry: This technique involves immobilizing a this compound analog onto a solid support to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence and absence of a ligand. The binding of this compound to its target protein is expected to alter the thermal stability of the protein, which can be detected by quantitative mass spectrometry.[13]
Phase 2: Hit Validation
Candidate proteins identified in Phase 1 need to be validated as direct targets.
-
In Vitro Biochemical Assays: For candidate enzymes (e.g., kinases), direct enzymatic assays should be performed with purified proteins to confirm the inhibitory effect of this compound and to determine its potency (e.g., IC50 or Ki).
-
Surface Plasmon Resonance (SPR): SPR is a biophysical technique that can be used to measure the direct binding affinity and kinetics of this compound to a purified candidate protein.
-
Cellular Target Engagement Assays: These assays confirm that this compound engages with its target in a cellular context. Examples include cellular CETSA on the specific candidate or assays that measure a proximal downstream event of target modulation.
Phase 3: Pathway Elucidation
Once a direct target is validated, further experiments are needed to connect the target to the observed cellular phenotypes.
-
Downstream Signaling Pathway Analysis: Techniques such as Western blotting can be used to examine the effect of this compound on the phosphorylation status and expression levels of proteins downstream of the validated target.
-
Cellular Phenotypic Assays: The functional consequences of target engagement can be assessed in cellular assays that are relevant to the known biological activities of this compound (e.g., assays for inflammation, apoptosis, or cell migration).
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and pro-apoptotic activities. The cell-based assays detailed in these application notes provide a robust framework for researchers to further investigate its mechanism of action. By confirming its effects on known signaling pathways and employing a systematic strategy for target identification, the scientific community can move closer to a complete understanding of how this compound exerts its therapeutic effects, paving the way for its potential development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes osteoclast apoptosis and prevents estrogen deficiency-induced osteoporosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An update of label-free protein target identification methods for natural active products [thno.org]
Application Notes and Protocols: Murine Calvarial Osteolysis Model to Assess Tussilagone Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteolysis, the pathological destruction of bone tissue, is a hallmark of various skeletal diseases, including osteoporosis, rheumatoid arthritis, and aseptic loosening of prosthetic implants. The murine calvarial osteolysis model is a well-established and reproducible in vivo system to study the mechanisms of bone resorption and to evaluate the efficacy of potential therapeutic agents.[1][2][3] This model involves the localized induction of inflammation and subsequent osteoclast-mediated bone loss on the surface of the mouse skull (calvarium).
Tussilagone (TUS), a natural sesquiterpenoid extracted from Tussilago farfara, has demonstrated potent anti-inflammatory and anti-resorptive properties.[4][5][6] In vitro studies have shown that this compound inhibits the differentiation of osteoclasts, the primary cells responsible for bone resorption, and in vivo studies have confirmed its protective effects against pathological bone loss.[4][5][7] The primary mechanism of action involves the suppression of key signaling pathways crucial for osteoclastogenesis, including the NF-κB and p38 MAPK pathways, and the modulation of mitochondrial function and reactive oxygen species (ROS) production.[4][5][6][8]
These application notes provide a detailed protocol for utilizing the lipopolysaccharide (LPS)-induced murine calvarial osteolysis model to assess the in vivo efficacy of this compound. The subsequent sections will cover the experimental workflow, detailed protocols for the procedure, sample analysis, and data presentation.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. The process begins with the acclimatization of the animals, followed by the surgical induction of calvarial osteolysis and treatment with this compound. After a defined period, the animals are euthanized, and the calvaria and serum are collected for a series of analyses to quantify the extent of bone loss and elucidate the cellular and molecular effects of the treatment.
Caption: Experimental workflow for the murine calvarial osteolysis model.
Experimental Protocols
Animals and Reagents
-
Animals: 6 to 8-week-old male C57BL/6 mice. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Reagents:
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4.
-
This compound (purity > 98%).
-
Sterile Phosphate Buffered Saline (PBS).
-
Anesthetics (e.g., ketamine/xylazine cocktail).
-
Surgical preparation solutions (e.g., povidone-iodine, 70% ethanol).
-
Murine Calvarial Osteolysis Model and this compound Treatment
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Sham Group: PBS injection + vehicle control.
-
LPS Group: LPS injection + vehicle control.
-
LPS + this compound Group: LPS injection + this compound treatment.
-
-
Anesthesia and Surgical Preparation: Anesthetize the mice and place them in a prone position. Shave the fur on the cranium and disinfect the skin with povidone-iodine followed by 70% ethanol.[2]
-
Surgical Procedure: Make a midline incision on the scalp to expose the calvarium. Carefully dissect and retract the periosteum to expose the parietal bones.[1][2]
-
Induction of Osteolysis: Inject 50 µL of LPS (1 mg/mL in sterile PBS) onto the surface of the calvarium, in the center of the parietal bones. The Sham group will receive an equal volume of sterile PBS.[1][9]
-
Suturing: Suture the incision carefully.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, dissolved in a suitable vehicle) via intraperitoneal injection daily for 14 days, starting from the day of surgery. The Sham and LPS groups will receive the vehicle control.
-
Euthanasia and Sample Collection: At day 14 post-surgery, euthanize the mice. Collect blood via cardiac puncture for serum analysis. Dissect the calvaria and fix them in 10% neutral buffered formalin for further analysis.[10]
Micro-Computed Tomography (Micro-CT) Analysis
-
Scanning: Scan the fixed calvaria using a high-resolution micro-CT system. Typical scanning parameters for murine calvaria are a source voltage of 70 kV and an image pixel size of 10-15 µm.[11][12]
-
Reconstruction: Reconstruct the 3D images from the scanned data using the manufacturer's software. Apply corrections for beam hardening and ring artifacts.[11]
-
Analysis: Define a region of interest (ROI) around the site of LPS injection. Quantify the following parameters:
Histological Analysis
-
Decalcification and Embedding: Decalcify the formalin-fixed calvaria in 10% EDTA for 7-10 days. Process the decalcified specimens and embed them in paraffin.[10][15][16]
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks.
-
Hematoxylin and Eosin (H&E) Staining: Perform standard H&E staining to visualize the overall bone morphology and inflammatory cell infiltration.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Perform TRAP staining to identify and quantify osteoclasts.[15][16][17][18]
-
Deparaffinize and rehydrate the sections.
-
Incubate the slides in a pre-warmed TRAP staining solution containing Naphthol AS-MX Phosphate and Fast Red Violet LB salt at 37°C.[15][16]
-
Counterstain with a suitable counterstain like Fast Green or Hematoxylin.[15][18]
-
Osteoclasts will appear as red/purple multinucleated cells.[15][18]
-
-
Histomorphometric Analysis: Quantify the following parameters using image analysis software:
-
Number of osteoclasts per bone surface (N.Oc/BS, /mm)
-
Osteoclast surface per bone surface (Oc.S/BS, %)
-
Eroded surface per bone surface (ES/BS, %)
-
Serum Analysis of Bone Turnover Markers
-
Serum Preparation: Centrifuge the collected blood to separate the serum and store it at -80°C.
-
ELISA: Use commercially available ELISA kits to measure the serum levels of bone turnover markers:
Molecular Analysis (RNA Sequencing, qPCR, and Western Blotting)
-
Tissue Homogenization: For molecular analysis, calvaria can be snap-frozen in liquid nitrogen after dissection. Homogenize the tissue to extract RNA or protein.
-
RNA Sequencing (RNA-seq):
-
Extract total RNA from the calvaria of a subset of animals from each group.
-
Perform library preparation and next-generation sequencing.
-
Analyze the sequencing data to identify differentially expressed genes related to osteoclastogenesis and inflammation. Key genes of interest include Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1, c-Fos, and inflammatory cytokines.[24][25][26]
-
-
Quantitative Real-Time PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to validate the expression levels of target genes identified from RNA-seq or known to be involved in osteoclastogenesis.
-
-
Western Blotting:
-
Extract total protein from the calvaria.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, IκBα, p38 MAPK) and osteoclast-specific proteins.[4][6]
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison between the different experimental groups.
Table 1: Micro-CT Analysis of Calvarial Bone
| Group | BV/TV (%) | BMD (g/cm³) | Resorption Pit Area (mm²) |
| Sham | |||
| LPS | |||
| LPS + TUS |
Table 2: Histomorphometric Analysis of Calvarial Bone
| Group | N.Oc/BS (/mm) | Oc.S/BS (%) | ES/BS (%) |
| Sham | |||
| LPS | |||
| LPS + TUS |
Table 3: Serum Bone Turnover Markers
| Group | CTX-I (ng/mL) | P1NP (ng/mL) | Osteocalcin (ng/mL) |
| Sham | |||
| LPS | |||
| LPS + TUS |
Table 4: Relative Gene Expression (qPCR)
| Gene | Sham | LPS | LPS + TUS |
| Acp5 (TRAP) | |||
| Ctsk | |||
| Nfatc1 | |||
| c-Fos | |||
| Tnf | |||
| Il6 |
Visualization of Signaling Pathways
This compound exerts its anti-resorptive effects by modulating key signaling pathways involved in osteoclast differentiation. The diagrams below illustrate the RANKL-induced signaling cascade and the points of inhibition by this compound.
Caption: this compound inhibits RANKL-induced NF-κB and p38 MAPK signaling.
The second diagram illustrates the role of this compound in modulating mitochondrial function and ROS production, which are also critical for osteoclastogenesis.
Caption: this compound modulates mitochondrial function and ROS production.
Conclusion
The murine calvarial osteolysis model is a robust and effective platform for the in vivo evaluation of therapeutic candidates for bone-resorptive diseases. The protocols outlined in these application notes provide a comprehensive framework for assessing the efficacy of this compound in preventing inflammatory bone loss. By combining quantitative imaging, histological analysis, and molecular techniques, researchers can gain a thorough understanding of the protective effects of this compound on bone and its underlying mechanisms of action. This detailed approach is crucial for the preclinical development of this compound as a potential treatment for osteolytic disorders.
References
- 1. A Modified Murine Calvarial Osteolysis Model Exposed to Ti Particles in Aseptic Loosening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Construction and Evaluation of a Murine Calvarial Osteolysis Model by Exposure to CoCrMo Particles in Aseptic Loosening [jove.com]
- 3. Construction and Evaluation of a Murine Calvarial Osteolysis Model by Exposure to CoCrMo Particles in Aseptic Loosening [jove.com]
- 4. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits osteoclastogenesis by modulating mitochondrial function and ROS production involved Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes osteoclast apoptosis and prevents estrogen deficiency-induced osteoporosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of regulating macrophages/osteoclasts in attenuating wear particle-induced aseptic osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitosan oligosaccharide inhibits skull resorption induced by lipopolysaccharides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surgical Modification of the Murine Calvaria Osteolysis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micro-CT–Based Bone Microarchitecture Analysis of the Murine Skull | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ihisto.io [ihisto.io]
- 19. researchgate.net [researchgate.net]
- 20. The Usefulness of Bone Biomarkers for Monitoring Treatment Disease: A Comparative Study in Osteolytic and Osteosclerotic Bone Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bone turnover markers in peripheral blood and marrow plasma reflect trabecular bone loss but not endocortical expansion in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. mdpi.com [mdpi.com]
- 26. Transcriptome profiling of osteoclast subsets associated with arthritis: A pathogenic role of CCR2hi osteoclast progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis of NF-κB and p38 MAPK signaling pathways affected by Tussilagone
Application Notes and Protocols for Researchers
Tussilagone, a sesquiterpenoid isolated from Tussilago farfara, has demonstrated significant anti-inflammatory properties.[1][2] These effects are largely attributed to its ability to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on these critical signaling cascades.
Introduction
Inflammatory responses are tightly regulated by complex signaling networks. The NF-κB and p38 MAPK pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[2][4] In many inflammatory conditions, these pathways are hyperactivated. This compound has emerged as a potential therapeutic agent by inhibiting these signaling cascades.[3][5]
Western blotting is a powerful technique to elucidate the mechanism of action of compounds like this compound. By quantifying the expression and phosphorylation status of key proteins in the NF-κB and p38 MAPK pathways, researchers can gain insights into the compound's inhibitory effects. This document outlines the necessary protocols to perform these analyses effectively.
Data Presentation: this compound's Effect on Protein Expression
The following tables summarize the quantitative effects of this compound on key proteins in the NF-κB and p38 MAPK pathways, as determined by Western blot analysis in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Phosphorylated p38, ERK1/2, and JNK in LPS-Stimulated RAW 264.7 Cells
| Treatment | p-p38 / Total p38 (Relative Expression) | p-ERK / Total ERK (Relative Expression) | p-JNK / Total JNK (Relative Expression) |
| Control | Baseline | Baseline | Baseline |
| LPS (100 ng/mL) | 1.00 | 1.00 | 1.00 |
| LPS + this compound (10 µM) | ~0.80 | ~0.75 | ~0.70 |
| LPS + this compound (20 µM) | ~0.60 | ~0.50 | ~0.45 |
| LPS + this compound (30 µM) | ~0.35 | ~0.25 | ~0.20 |
| Data are presented as relative expression normalized to the LPS-treated group. Values are approximated from published densitometry data for illustrative purposes.[4] |
Table 2: Effect of this compound on Nuclear NF-κB p65 Subunit in LPS-Stimulated RAW 264.7 Cells
| Treatment | Nuclear p65 / Lamin B1 (Relative Expression) |
| Control | Baseline |
| LPS (100 ng/mL) | 1.00 |
| LPS + this compound (10 µM) | ~0.70 |
| LPS + this compound (20 µM) | ~0.55 |
| LPS + this compound (30 µM) | ~0.30 |
| Data are presented as relative expression normalized to the LPS-treated group. Lamin B1 is used as a nuclear loading control. Values are approximated from published densitometry data for illustrative purposes.[3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways and the experimental workflow for Western blot analysis.
References
- 1. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in Tussilagone research and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with Tussilagone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a sesquiterpenoid isolated from the flower buds of Tussilago farfara (Compositae).[1] It is recognized for a variety of pharmacological activities, including anti-inflammatory, anti-osteoporotic, and cardiovascular-respiratory stimulant effects.[1][2][3]
Q2: In which experimental models has this compound shown efficacy?
A2: this compound has demonstrated biological activity in various in vitro and in vivo models. In vitro, it has been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages and BV-2 microglial cells.[1][4][5][6] In vivo, it has been effective in a cecal ligation and puncture (CLP)-induced mouse model of sepsis, an ovariectomized mouse model of osteoporosis, and in dextran sulphate sodium (DSS)-induced murine colitis.[2][4][7] It has also been shown to have cardiovascular and respiratory stimulant effects in anesthetized dogs, cats, and rats.[3]
Q3: What are the primary molecular targets and signaling pathways modulated by this compound?
A3: this compound exerts its effects by modulating several key signaling pathways. It is known to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][6] Additionally, its anti-inflammatory effects are mediated by the induction of heme oxygenase-1 (HO-1).[1] In the context of colitis, this compound has been shown to inhibit NF-κB activation and induce the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7]
Troubleshooting Guides
Issue 1: Difficulty in Extracting and Quantifying this compound
Q: I am having trouble achieving a high yield and purity of this compound from Tussilago farfara. What are the recommended extraction and quantification methods?
A: Achieving high purity and yield of this compound can be challenging due to its presence in a complex plant matrix.
Potential Solutions:
-
Extraction Method: A common and effective method is successive extraction with solvents of increasing polarity. For instance, a petroleum ether extract has been shown to enrich this compound content significantly more than an ethanol extract.[8]
-
Purification: High-speed counter-current chromatography (HSCCC) can be employed for further separation and purification of the enriched extract.[8]
-
Quantification: An online solid-phase extraction–high-performance liquid chromatography (online SPE-HPLC) method has been developed for the extraction and determination of this compound.[9] This method has shown good accuracy and reusability.[9] A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been established for the simultaneous quantitative analysis of this compound and other compounds in biological samples.[10]
Issue 2: Inconsistent Anti-inflammatory Effects in Cell-Based Assays
Q: My in vitro anti-inflammatory experiments with this compound are yielding inconsistent results in RAW 264.7 macrophages. What factors could be contributing to this variability?
A: Inconsistent results in cell-based assays can arise from several factors related to experimental conditions and this compound itself.
Potential Solutions:
-
This compound Concentration and Pre-treatment Time: The effective concentration and pre-treatment time of this compound can influence its anti-inflammatory activity. One study noted that a 1-hour pre-treatment with 10 µM this compound did not show suppressive effects, whereas other studies using different concentrations and pre-treatment times did observe effects.[6] It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.
-
Cell Viability: Ensure that the concentrations of this compound used are not cytotoxic. It has been reported that this compound concentrations up to 30 μM did not show significant cytotoxicity in RAW 264.7 cells.[4][6] Always perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays.
-
Purity of this compound: The purity of your this compound sample is critical. Impurities, including other bioactive compounds or toxic pyrrolizidine alkaloids (PAs), could interfere with the experimental outcome.[11] Use highly purified this compound and verify its purity using analytical techniques like HPLC.
Issue 3: Variability in Animal Studies
Q: I am observing high variability in the outcomes of my in vivo experiments with this compound in a mouse model of inflammation. How can I improve the consistency of my results?
A: In vivo studies are inherently more complex, and several factors can contribute to variability.
Potential Solutions:
-
Animal Model and Dosing: The choice of animal model and the route and dose of this compound administration are critical. For instance, in a CLP-induced sepsis model, intraperitoneal administration of this compound at 1 mg/kg and 10 mg/kg was effective.[4][12] In an osteoporosis model, oral administration for 6 weeks was used.[2] Carefully select the model that best reflects the human condition you are studying and perform dose-ranging studies to identify the optimal therapeutic dose.
-
Pharmacokinetics: The pharmacokinetic profile of this compound can influence its efficacy. One study in rats showed that the terminal elimination half-life of this compound was the shortest among several compounds analyzed from a Farfarae Flos extract.[10] Consider the pharmacokinetic properties of this compound when designing your dosing regimen.
-
Quality Control of Herbal Material: If you are using an extract of Tussilago farfara, be aware that the concentration of this compound and other constituents can vary widely.[11] Strict quality control of the plant material is necessary for reproducible results.[11]
Quantitative Data Summary
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Measured Parameter | This compound Concentration | Inhibition/Effect | Reference |
| RAW 264.7 | LPS (100 ng/mL) | NO Production | 20 µM, 30 µM | Significant reduction | [4] |
| RAW 264.7 | LPS (100 ng/mL) | PGE2 Production | 20 µM, 30 µM | Significant reduction | [4] |
| RAW 264.7 | LPS | TNF-α Secretion | 20 µM, 30 µM | Significant reduction | [4] |
| RAW 264.7 | LPS | HMGB1 Secretion | 20 µM, 30 µM | Significant reduction | [4] |
| BV-2 Microglia | LPS | NO Production | IC50 = 8.67 µM | Dose-dependent inhibition | [5] |
| BV-2 Microglia | LPS | PGE2 Production | IC50 = 14.1 µM | Dose-dependent inhibition | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | This compound Dose | Route of Administration | Key Findings | Reference |
| BALB/c Mice | CLP-induced Sepsis | 1 mg/kg, 10 mg/kg | Intraperitoneal | Decreased mortality and lung injury | [4][12] |
| Ovariectomized Mice | Estrogen Deficiency-induced Osteoporosis | Not specified | Oral (6 weeks) | Prevented trabecular microarchitecture impairment | [2] |
| Mice | DSS-induced Colitis | Not specified | Not specified | Ameliorated weight loss and attenuated colonic inflammatory damage | [7] |
| Anesthetized Dogs | Cardiovascular/Respiratory | 0.02-0.3 mg/kg | Intravenous | Instant and dose-dependent pressor effect | [3] |
| Anesthetized Cats | Cardiovascular/Respiratory | 0.02-0.5 mg/kg | Intravenous | Instant and dose-dependent pressor effect | [3] |
| Anesthetized Rats | Cardiovascular/Respiratory | 0.4-4 mg/kg | Intravenous | Instant and dose-dependent pressor effect | [3] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[4][13]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for mediator measurements) and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and HMGB1: Quantify the levels of these mediators in the culture supernatant using commercially available ELISA kits.
-
-
Cell Viability Assay: In a parallel plate, assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory signaling pathways.
Experimental Workflow
Caption: Workflow for this compound extraction and experimentation.
References
- 1. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes osteoclast apoptosis and prevents estrogen deficiency-induced osteoporosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound: a cardiovascular-respiratory stimulant isolated from Chinese herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by this compound from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice [mdpi.com]
- 7. This compound, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and determination of this compound from Farfarae Flos with online solid-phase extraction-high-performance liquid chromatography using a homemade monolithic cartridge doped with porous organic cage material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and this compound in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tussilagone Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of tussilagone from plant material, primarily Tussilago farfara (coltsfoot).
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
Issue 1: Low this compound Yield
-
Question: My extraction is complete, but the final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low this compound yield can stem from several factors throughout the extraction process. Consider the following troubleshooting steps:
-
Inadequate Grinding of Plant Material:
-
Cause: Insufficiently ground plant material has a reduced surface area, limiting solvent penetration and efficient extraction of this compound.
-
Solution: Ensure the plant material is finely powdered. For dried material, a high-performance blender or a mill can be used. The particle size should be uniform to ensure consistent extraction.
-
-
Improper Solvent Selection:
-
Cause: this compound is a sesquiterpenoid with moderate polarity. Using a solvent with inappropriate polarity will result in poor extraction efficiency.
-
Solution: this compound has been successfully extracted using various solvents. Petroleum ether has been shown to enrich this compound effectively due to its weak polarity.[1] Other solvents like methanol, ethanol, and ethyl acetate can also be used.[2] For optimization, a solvent system with a polarity that matches this compound is crucial. Experiment with different solvents and solvent mixtures to find the optimal choice for your specific plant material.
-
-
Suboptimal Extraction Parameters:
-
Cause: Extraction time, temperature, and the ratio of solvent to solid material significantly impact yield.
-
Solution: Optimize these parameters systematically. For solvent extraction, increasing the extraction time or temperature can enhance yield, but be cautious of potential degradation at high temperatures.[3] For techniques like ultrasonic-assisted extraction (UAE), parameters such as ultrasonic power, frequency, and time need to be optimized.[2][4]
-
-
Degradation of this compound:
-
Cause: this compound may degrade under harsh extraction conditions, such as high temperatures or exposure to light and extreme pH levels.[3][5]
-
Solution: Employ milder extraction conditions. Use a rotary evaporator at a controlled, low temperature (e.g., below 50°C) to remove the solvent.[3] Protect the extract from light by using amber-colored glassware or by covering the apparatus with aluminum foil.
-
-
Issue 2: Co-extraction of Impurities
-
Question: My extract contains a high level of impurities, making the purification of this compound difficult. How can I improve the selectivity of my extraction?
-
Answer: The presence of co-extracted impurities is a common challenge. Here are some strategies to enhance the purity of your initial extract:
-
Solvent Partitioning:
-
Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases.
-
Application: After an initial extraction (e.g., with ethanol), the crude extract can be partitioned between a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent. Since this compound is a sesquiterpenoid with weak polarity, it will preferentially partition into the non-polar phase, leaving more polar impurities in the polar phase.[1]
-
-
Solid-Phase Extraction (SPE):
-
Principle: SPE is a chromatographic technique used to separate components of a mixture. The extract is passed through a solid adsorbent (the stationary phase), and different components are retained to varying degrees.
-
Application: An online solid-phase extraction-high-performance liquid chromatography (online SPE-HPLC) method has been developed for the extraction and determination of this compound. This method can effectively remove complex sample matrices.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: The "best" method depends on factors like available equipment, sample size, and desired purity. Here's a comparison of common methods:
-
Supercritical Fluid Extraction (SFE-CO2): This method has demonstrated a higher yield (0.33%) compared to conventional solvent extraction (0.17%) under optimized conditions (22 MPa pressure, 40°C, 35 min). It is also considered a "green" technology due to the use of non-toxic CO2.[7]
-
Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing extraction efficiency at lower temperatures and shorter times, which is beneficial for heat-sensitive compounds like this compound.[2]
-
Conventional Solvent Extraction (Maceration, Soxhlet): These are traditional methods that are simple to implement. Maceration involves soaking the plant material in a solvent, while Soxhlet extraction is a continuous process.[2][3] The choice of solvent is critical for success with these methods.
Q2: Which part of the Tussilago farfara plant has the highest concentration of this compound?
A2: The flower buds of Tussilago farfara are reported to be rich in various bioactive compounds, including sesquiterpenoids like this compound.[7]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and accurate methods for quantifying this compound.[7][8][9] A C18 column is typically used for separation.[7]
Q4: Is this compound stable during storage?
A4: Like many natural products, this compound can be susceptible to degradation. It is advisable to store extracts and purified this compound at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[10]
Data Presentation
Table 1: Comparison of this compound Extraction Yields using Different Methods
| Extraction Method | Plant Part | Solvent | Key Parameters | This compound Yield | Reference |
| Supercritical Fluid Extraction (SFE-CO2) | Flower buds | Carbon Dioxide | 22 MPa, 40°C, 35 min | 0.33% | [7] |
| Solvent Extraction | Flower buds | Not specified | Not specified | 0.17% | [7] |
| High-Speed Counter-Current Chromatography (HSCCC) | Flower buds | n-hexane:methanol:water (5:8:2, v/v/v) | 25°C, 1800 rpm, 1 mL/min | 56 mg from 800 mg of petroleum ether extract | [11] |
| Online SPE-HPLC | Farfarae Flos | Not specified | Not specified | 0.74 mg/g | [6] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE-CO2) of this compound
This protocol is based on optimized parameters for achieving a high yield of this compound.[7]
-
Sample Preparation:
-
Dry the flower buds of Tussilago farfara at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried flower buds into a fine powder (e.g., 40-60 mesh).
-
-
SFE-CO2 Extraction:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Pressure: 22 MPa
-
Temperature: 40°C
-
Time: 35 minutes
-
-
Pump supercritical CO2 through the extraction vessel.
-
Collect the extract in the collection vessel by depressurizing the CO2.
-
-
Post-Extraction Processing:
-
Remove any residual solvent from the extract under vacuum.
-
Store the final extract at -20°C in an airtight, light-protected container.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for UAE, which can be further optimized.[2]
-
Sample Preparation:
-
Prepare the dried and powdered Tussilago farfara flower buds as described in Protocol 1.
-
-
Ultrasonic Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) in an Erlenmeyer flask.
-
Add a suitable solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes). Maintain a constant temperature during the process (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.
-
-
Storage:
-
Store the concentrated extract at -20°C.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: this compound's inhibitory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. inhealthnature.com [inhealthnature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Extraction and determination of this compound from Farfarae Flos with online solid-phase extraction-high-performance liquid chromatography using a homemade monolithic cartridge doped with porous organic cage material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and this compound in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and this compound in Rat Plasma after Administration of Farfarae Flos Extract by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability and reproducibility in Tussilagone bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility in Tussilagone bioassays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the anti-inflammatory activity of our this compound. What are the potential causes?
A1: Batch-to-batch variability with this compound can stem from several sources, primarily related to the origin and handling of the compound:
-
Source Material Variability: The chemical composition of Tussilago farfara (coltsfoot), the natural source of this compound, can vary significantly based on geographical location, time of harvest, and the specific plant part used (flower buds vs. leaves). This can lead to differing profiles of bioactive compounds in extracts.
-
Extraction and Purification Methods: Different solvents and techniques used for extraction and purification can yield varying purity levels and the presence of co-eluting compounds that may interfere with bioassays.
-
Compound Stability: this compound, like many natural products, can be susceptible to degradation. Improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles of stock solutions) can lead to a decrease in potency over time.
-
Quantification Accuracy: Inaccurate determination of this compound concentration in stock solutions will lead to variability in experimental results. It is crucial to use a validated analytical method, such as HPLC, for accurate quantification.
Q2: What is the optimal solvent for dissolving and storing this compound for in vitro studies?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions. For cell-based assays, it is critical to ensure that the final concentration of DMSO in the cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity. The stability of compounds in DMSO can vary; it is recommended to prepare fresh dilutions from a concentrated stock for each experiment and to minimize freeze-thaw cycles.
Q3: We are seeing inconsistent results in our NF-κB reporter gene assays when using a Tussilago farfara extract. What could be the issue?
A3: Inconsistent results in reporter gene assays with plant extracts can be due to several factors:
-
High Background Signal: Plant extracts contain a complex mixture of compounds, some of which may autofluoresce or interfere with the luciferase enzyme, leading to high background readings.
-
Cytotoxicity: At higher concentrations, components of the extract other than this compound may be cytotoxic, leading to a decrease in reporter signal that is not due to specific inhibition of the NF-κB pathway. It is essential to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the non-toxic concentration range of the extract.
-
Presence of Agonistic Compounds: The extract may contain compounds that can activate other signaling pathways that could indirectly influence NF-κB activity, leading to unpredictable results.
Q4: How soluble is this compound in common cell culture media like DMEM or RPMI-1640?
A4: While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is limited. When diluting a concentrated DMSO stock into media, "solvent shock" can occur, leading to precipitation of the compound. To avoid this, it is recommended to dilute the DMSO stock gradually while gently mixing. If precipitation is observed, consider preparing a more dilute stock solution in DMSO or using a lower final concentration in your assay. The composition of the media, particularly the presence of serum, can also influence solubility.
Troubleshooting Guides
Issue 1: Low or No this compound Activity in Anti-Inflammatory Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Use a fresh vial of this compound or prepare a new stock solution from powder. Ensure proper storage of stock solutions (aliquoted, protected from light, at -20°C or -80°C). |
| Incorrect Concentration | Verify the concentration of your this compound stock solution using a validated analytical method like HPLC-UV. |
| Sub-optimal Assay Conditions | Ensure that the cell density, stimulation time with an inflammatory agent (e.g., LPS), and this compound treatment time are optimized for your specific assay. |
| Cell Line Insensitivity | Confirm that the cell line you are using (e.g., RAW 264.7, BV-2) is responsive to the inflammatory stimulus and that the target pathway is active. |
Issue 2: High Variability Between Replicates in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Allow cells to adhere and stabilize for 24 hours before treatment. |
| Pipetting Errors | Use a consistent pipetting technique for all wells. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Precipitation of this compound | Visually inspect the wells for any signs of precipitation after adding this compound. If observed, refer to the solubility troubleshooting tips in the FAQs. |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Mediators
| Cell Line | Inflammatory Stimulus | Mediator | IC50 (µM) | Reference |
| BV-2 Microglia | LPS | Nitric Oxide (NO) | 8.67 | [1] |
| BV-2 Microglia | LPS | Prostaglandin E2 (PGE2) | 14.1 | [1] |
| RAW 264.7 | LPS | Nitric Oxide (NO) | ~10-20 (estimated from dose-response curves) | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation in RAW 264.7 Macrophages
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's anti-inflammatory signaling pathways.
Caption: General experimental workflow for this compound bioassays.
References
Troubleshooting peak tailing and broadening in Tussilagone HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Tussilagone. This guide provides detailed troubleshooting steps, answers to frequently asked questions, and recommended protocols to help you resolve common issues like peak tailing and peak broadening, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and peak broadening in HPLC?
Peak Tailing refers to an asymmetrical peak where the latter half of the peak is drawn out.[1][2][3] This distortion occurs when a single analyte experiences multiple forms of interaction with the stationary phase, causing part of the analyte molecules to elute more slowly.[2][4] A peak is generally considered to be tailing if the asymmetry factor (As) is greater than 1.2.[4]
Peak Broadening describes a peak that is wider than expected.[1][5] This can be caused by a variety of factors, including issues with the column's efficiency, problems with the HPLC system, or improper method parameters.[1][6] Broad peaks can reduce the resolution between adjacent peaks and decrease the overall sensitivity of the analysis.[1]
Q2: Why is a good, symmetrical peak shape important for this compound analysis?
Good peak shape is crucial for several reasons:
-
Accurate Quantification: Peak tailing and broadening can lead to errors in peak integration, compromising the accuracy of quantitative results.[7]
-
Resolution: Symmetrical, sharp peaks allow for better separation (resolution) from other compounds in the sample matrix.[1][8] Poor peak shape can cause closely eluting peaks to merge.[1]
-
Sensitivity: Broad peaks are shorter in height, which reduces the signal-to-noise ratio and can make it difficult to detect low concentrations of this compound.[1]
-
Reproducibility: Consistent peak shapes are a key indicator of a robust and reliable analytical method.[9]
Q3: What are the most common causes of peak tailing and broadening?
The most common causes can be broadly categorized into chemical interactions and system/column issues.
-
Chemical Causes (Often lead to tailing):
-
Secondary Silanol Interactions: Unwanted interactions between polar groups on an analyte and active silanol (Si-OH) groups on the silica-based stationary phase.[2][4][7][10] This is a primary cause of peak tailing for polar or basic compounds.[4][11]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and unionized forms, leading to distorted peaks.[9][12][13]
-
Column Overload: Injecting too much sample (mass or volume overload) can saturate the stationary phase.[3][10][14]
-
-
System/Column Issues (Often lead to broadening or general tailing):
-
Column Degradation: Deterioration of the column, such as the formation of a void at the inlet or contamination, can severely affect peak shape.[3][8][10][15]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause the separated peak to spread out before detection.[10][14][16]
-
System Leaks or Fluctuations: Leaks in the system or fluctuations in flow rate and temperature can lead to inconsistent and broadened peaks.[1][17]
-
Troubleshooting Guides
Problem 1: My this compound peak is tailing, but other peaks look fine.
This issue often points to a specific chemical interaction between this compound and the stationary phase.
Q: What are the likely chemical causes for this compound peak tailing?
A: Tailing specific to one analyte is typically caused by secondary retention mechanisms. The primary cause is often the interaction of polar functional groups on the analyte with residual silanol groups on the silica surface of a reversed-phase column.[2][4][18] These silanols can become negatively charged, especially at a mid-range pH, and interact strongly with any positively charged or polar parts of the analyte molecule, delaying its elution and causing a tail.[11][18]
Q: How can I systematically troubleshoot and fix peak tailing?
A: Follow these steps to diagnose and resolve chemical-related peak tailing.
-
Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH ≤ 3) with an additive like formic acid can suppress the ionization of silanol groups, minimizing secondary interactions.[2][4][14] Be sure your column is stable at low pH.[4][19]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups.[4][20] Using such a column is one of the most effective ways to prevent tailing for problematic compounds.[7]
-
Add a Competing Base (for LC-UV): For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, improving peak shape.[2] Note that this is not suitable for LC-MS analysis.
-
Check for Mass Overload: Dilute your sample by a factor of 10 and re-inject.[3][14] If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[10][14]
Problem 2: All peaks in my chromatogram are broad or tailing.
When all peaks are affected, the cause is likely related to the HPLC system or the column's physical condition rather than a specific chemical interaction.[14]
Q: What are the potential system-level causes for peak broadening?
A: Widespread peak shape problems usually point to one of the following:
-
Extra-Column Effects: The volume within the system outside of the column (tubing, injector, detector cell) can cause peaks to broaden.[10][16] This is especially noticeable with high-efficiency, smaller-particle columns.[14] Using tubing with an unnecessarily large internal diameter is a common culprit.[10]
-
Column Void or Collapse: A void can form at the head of the column due to high pressure or dissolution of the silica bed under harsh pH conditions.[4][14] This creates a space where the sample band can spread before separation begins.[10]
-
Column Contamination / Blockage: A blocked inlet frit or contamination at the head of the column can distort the flow path, leading to poor peak shape for all analytes.[4][10][16]
-
System Issues: Fluctuations in the pump's flow rate or changes in column temperature can affect peak shape and retention time.[1][5]
Q: How do I diagnose and resolve system-level peak broadening?
A: Use this checklist to identify the root cause:
-
Check Connections and Tubing: Ensure all fittings are properly seated and that the tubing between the injector, column, and detector is as short as possible with a minimal internal diameter appropriate for your system.[11]
-
Evaluate Column Health:
-
Backflush the Column: If you suspect a blockage at the inlet frit, disconnect the column from the detector and backflush it according to the manufacturer's instructions.[21]
-
Use a Guard Column: A guard column can protect your analytical column from contaminants and particulates in the sample, extending its life.[3][16]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may be permanently damaged.[15][17] Test the system with a new column to confirm if the old one was the problem.[4]
-
-
Verify System Parameters: Check that the pump is delivering a stable flow rate and that the column compartment temperature is constant.[1]
-
Check Detector Settings: Ensure the detector's data collection rate (sampling rate) is fast enough to capture the peak profile accurately. A slow rate can make sharp peaks appear broad.[6]
Recommended HPLC Protocol and Parameters
This section provides a starting point for the HPLC analysis of this compound based on published methods.[22]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the crude extract or sample powder.
-
Dissolve the sample in a suitable solvent, such as methanol.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates.
-
-
Mobile Phase Preparation:
-
For an 85:15 (v/v) Methanol:Water mobile phase, carefully measure 850 mL of HPLC-grade methanol and 150 mL of ultrapure water.
-
Mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
HPLC System Setup:
-
Purge the pump with the prepared mobile phase to ensure the lines are free of air and previous solvents.
-
Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.
-
Set the injection volume and run the analysis.
-
Data Presentation: Recommended Starting Parameters
The following table summarizes recommended starting conditions for this compound analysis.[22] These parameters may require optimization for your specific application and instrument.
| Parameter | Recommended Value |
| Column | C18 (e.g., Agilent SB-C18) |
| Column Dimensions | 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Methanol : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
Visual Troubleshooting Guides
Diagram 1: General Troubleshooting Workflow
This flowchart provides a logical path for diagnosing the cause of poor peak shape.
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
Diagram 2: Mechanism of Peak Tailing
This diagram illustrates how secondary interactions with residual silanol groups can cause peak tailing in reversed-phase chromatography.
Caption: Primary vs. secondary interactions causing peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biorelevant.com [biorelevant.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. support.waters.com [support.waters.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. What happens when a column deteriorates?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. it.restek.com [it.restek.com]
- 19. moravek.com [moravek.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 22. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tussilagone Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tussilagone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a sesquiterpenoid and a major active component isolated from Tussilago farfara. Its poor water solubility and potential for chemical degradation in aqueous media present significant challenges for developing stable liquid formulations for research and therapeutic applications.
Q2: What are the primary predicted degradation pathways for this compound in an aqueous environment?
A2: Based on its chemical structure, which includes two ester functional groups and a ketone, the primary degradation pathways for this compound in aqueous solutions are predicted to be:
-
Hydrolysis: The ester linkages are susceptible to cleavage, especially under acidic or basic conditions, yielding a carboxylic acid and two alcohol moieties.
-
Oxidation: The ketone functional group and carbon-carbon double bonds can be susceptible to oxidation, leading to the formation of various oxidized derivatives.[1][2][3]
Q3: What are the initial signs that my this compound solution is degrading?
A3: Visual inspection may reveal a change in the color or clarity of the solution. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
Q4: How can I prepare a stock solution of this compound given its poor water solubility?
A4: Due to its low water solubility, it is recommended to first dissolve this compound in a minimal amount of an organic co-solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG). This stock solution can then be serially diluted in the desired aqueous buffer or cell culture medium. Always ensure the final concentration of the organic co-solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or other unwanted effects (typically <0.5% for DMSO in cell-based assays).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent experimental results over time. | This compound is degrading in the aqueous experimental medium. | 1. Perform a time-course stability study: Analyze aliquots of your this compound solution in your specific aqueous medium at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a stability-indicating HPLC method to quantify the remaining this compound. 2. Prepare fresh solutions: For long-term experiments, prepare fresh this compound solutions daily or as determined by your stability study. 3. Optimize storage conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light. |
| Precipitation of this compound in the aqueous solution. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Reduce the final concentration: Determine the maximum soluble concentration of this compound in your medium. 2. Increase the co-solvent concentration: If experimentally permissible, slightly increase the percentage of the organic co-solvent. 3. Use solubility enhancers: Consider incorporating cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance aqueous solubility.[4] |
| Loss of this compound potency in cell-based assays. | Degradation of this compound in the cell culture medium during incubation. | 1. Confirm stability in media: Conduct a stability study of this compound in the specific cell culture medium (with and without serum) at 37°C. 2. Replenish the medium: For longer incubation periods, consider replacing the medium with freshly prepared this compound at regular intervals. |
Strategies to Enhance this compound Stability
The following table summarizes formulation strategies to mitigate the degradation of this compound in aqueous solutions.
| Strategy | Description | Advantages | Considerations |
| pH Optimization | Adjusting and buffering the pH of the aqueous solution to a range where this compound exhibits maximum stability (typically near neutral pH for ester-containing compounds). | Simple and cost-effective. | The optimal pH for stability may not be compatible with the experimental system. |
| Use of Co-solvents | Incorporating water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) to reduce the water activity and slow down hydrolysis.[5] | Can significantly increase solubility and reduce hydrolysis rates. | The type and concentration of co-solvent must be compatible with the intended application. |
| Complexation with Cyclodextrins | Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin to protect it from the aqueous environment.[4][5] | Increases solubility and can protect against both hydrolysis and oxidation. | Requires screening of different cyclodextrin types and stoichiometric ratios for optimal complexation. |
| Addition of Antioxidants | Including antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) in the formulation to prevent oxidative degradation. | Effective in preventing oxidation. | The chosen antioxidant must be compatible with this compound and the experimental system. |
| Lyophilization (Freeze-Drying) | Removing water from the formulation to create a stable solid powder that can be reconstituted before use. | Provides excellent long-term stability. | Requires a reconstitution step before use, which may introduce variability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation products and pathways of this compound.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Neutral Hydrolysis: Mix the this compound stock solution with purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the this compound solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration.
-
Analyze all samples by a stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) can be used for the identification of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase (Isocratic): A mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan, likely around 220-260 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the peaks of the degradation products are well-resolved from the peak of the parent this compound.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Investigating Off-Target Effects of Tussilagone in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the off-target effects of Tussilagone in cell culture.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
A1: this compound is known to exert its effects through the modulation of several key signaling pathways. In inflammatory and cancer models, it has been shown to suppress the NF-κB and p38 MAPK signaling pathways.[1] Additionally, this compound has been identified as an inhibitor of the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[2][3] It has also been reported to induce the Nrf2 pathway, which is involved in the antioxidant response.[4]
Q2: What is the general cytotoxic profile of this compound?
A2: this compound has demonstrated selective cytotoxicity against various cancer cell lines, including colon and triple-negative breast cancer.[5] Notably, it exhibits minimal cytotoxic effects on non-cancerous cells, such as normal breast epithelial cells, making it a compound of interest for targeted cancer therapy.[5]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is a sesquiterpenoid and, like many similar natural compounds, has low solubility in aqueous media. It is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, the DMSO stock should be diluted directly into pre-warmed cell culture medium with vigorous mixing to prevent precipitation. The final DMSO concentration in the cell culture should be kept low, typically below 0.5%, and a vehicle control (media with the same final DMSO concentration) should always be included in experiments.[6]
Q4: What are potential, yet lesser-known, off-target effects of sesquiterpenoid lactones like this compound?
A4: Sesquiterpene lactones as a class of compounds are known for their broad biological activities. While specific off-target effects for this compound are not extensively documented, related compounds have been reported to have genotoxic potential and may induce contact dermatitis.[6][7] Their reactivity is often attributed to their ability to alkylate proteins and other macromolecules, which could lead to a range of off-target interactions.[6][7]
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Unexpected or High Cytotoxicity
| Observed Problem | Potential Cause | Troubleshooting Step |
| High cell death in both control and treated non-cancerous cells. | Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%, but can be cell-line dependent up to 0.5%). Perform a dose-response curve for DMSO alone on your specific cell line to determine the maximum tolerable concentration.[6] |
| Inconsistent cytotoxicity results between experiments. | This compound precipitation. | Visually inspect the culture medium for any precipitate after adding this compound. Prepare fresh dilutions from the stock solution for each experiment. Dilute the stock solution in pre-warmed media and mix thoroughly. Consider a stepwise serial dilution to avoid shocking the compound out of solution.[2] |
| This compound degradation. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted this compound in aqueous media at 37°C. The stability of similar compounds in aqueous solutions can be temperature-dependent.[8][9][10] | |
| Cell death observed at concentrations reported to be non-toxic. | Cell line sensitivity. | Different cell lines can have varying sensitivities to compounds. Confirm the identity of your cell line and perform a dose-response experiment to determine the IC50 for your specific cell line. |
| Off-target apoptosis induction. | This compound has been shown to induce apoptosis in some cell types.[4] Investigate markers of apoptosis (e.g., caspase activation, annexin V staining) to determine if this is the mechanism of cell death. |
Altered Cell Morphology or Adhesion
| Observed Problem | Potential Cause | Troubleshooting Step |
| Cells appear rounded, detached, or show changes in cytoskeletal structure. | Cytoskeletal disruption. | This compound's known targets (e.g., NF-κB) can indirectly influence the cytoskeleton.[1] Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies) to visualize any changes.[11][12] |
| Induction of anoikis (detachment-induced apoptosis). | If cells are detaching, assess apoptosis markers in the floating cell population. | |
| Changes in cell spreading or adhesion. | Modulation of adhesion-related signaling pathways. | The observed effects on pathways like Wnt/β-catenin could potentially impact cell adhesion. Perform cell adhesion assays on different substrates to quantify any changes. |
Inconsistent Signaling Pathway Modulation
| Observed Problem | Potential Cause | Troubleshooting Step |
| Variable inhibition of NF-κB or other target pathways. | Timing of treatment and stimulation. | Optimize the pre-incubation time with this compound before applying a stimulus (e.g., LPS for NF-κB activation). Perform a time-course experiment to determine the optimal treatment duration. |
| Compound instability. | As mentioned previously, ensure the compound is not degrading in the culture medium over the course of the experiment. | |
| Unexpected activation of other signaling pathways. | Off-target protein interaction. | This is a true off-target effect. Broad-spectrum kinase inhibitor screens or proteomic approaches may be necessary to identify unintended targets. For sesquiterpenoid lactones, interactions with STAT3 have been noted in a cell-type specific manner.[13] |
Section 3: Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Compound | IC50 Value / Effect |
| HT-29 | Human Colon Cancer | Methanolic Extract of Tussilago farfara | 20 µg/mL |
| SW480 | Human Colon Cancer | This compound | Proliferation inhibited |
| HCT116 | Human Colon Cancer | This compound | Proliferation inhibited |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | Dose-dependent inhibition |
| BT549 | Triple-Negative Breast Cancer | This compound | Dose-dependent inhibition |
| Normal Breast Epithelial Cells | Non-Cancerous Human Breast Cells | This compound | Minimal cytotoxicity |
This table is a summary of findings from a comparative cytotoxicity guide.[5]
Section 4: Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After treatment, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Western Blot for NF-κB Signaling
This protocol details the analysis of key proteins in the NF-κB pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate and treat cells with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α) for a short period (e.g., 15-30 minutes).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Section 5: Mandatory Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytoskeleton changes in fibroblast adhesion and detachment [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Tussilagone's Poor Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of tussilagone in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vivo research?
A1: this compound is a sesquiterpenoid and a major active component of Tussilago farfara (coltsfoot). It has demonstrated significant anti-inflammatory, anti-cancer, and anti-osteoclastogenesis properties in preclinical studies.[1] However, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability and therapeutic concentrations in in vivo models. Its low solubility can lead to poor absorption from the gastrointestinal tract after oral administration and potential precipitation when administered parenterally.
Q2: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale (nanosuspensions) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][3][4][5][6]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin can significantly increase its aqueous solubility.[2][7]
-
Lipid-Based Formulations: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
Q3: Which formulation approach is best for my in vivo study of this compound?
A3: The optimal formulation depends on the specific goals of your study, the route of administration, and the animal model.
-
For oral administration , nanosuspensions and cyclodextrin complexes are excellent starting points as they have been shown to significantly improve the oral bioavailability of poorly soluble drugs.[8][9]
-
For intravenous administration , a well-formulated nanosuspension can be suitable, but careful consideration of particle size is necessary to avoid embolism.
-
Lipid-based formulations can also be effective for both oral and parenteral routes.
A comparative study of different formulations is often necessary to determine the most effective approach for a specific drug and experimental setup. For instance, a study comparing polymeric and lipid nanoparticles for a poorly soluble drug found that PLGA nanoparticles resulted in higher oral bioavailability compared to solid lipid nanoparticles.[8]
Q4: What are the key signaling pathways modulated by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in inflammation and cancer, including:
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a critical regulator of inflammatory responses.
-
MAPK Pathway: It has been observed to suppress the p38 MAPK signaling pathway.
-
Wnt/β-catenin Pathway: this compound can promote the degradation of β-catenin, thereby inhibiting this pathway, which is often dysregulated in cancer.
Understanding these pathways is crucial for designing mechanistic studies and interpreting efficacy data.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in Aqueous Buffer | This compound is poorly soluble in water. | * Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final solvent concentration is low and consistent across experimental groups. * Consider using a formulation approach like cyclodextrin complexation to increase aqueous solubility. |
| Low or Variable Bioavailability After Oral Administration | Poor dissolution and absorption in the gastrointestinal tract. | * Formulate this compound as a nanosuspension to increase its dissolution rate. * Prepare a this compound-cyclodextrin inclusion complex to enhance its solubility. * Co-administer with a bioavailability enhancer, although this may introduce confounding factors. |
| Inconsistent Results Between Animals | Variability in drug absorption due to formulation instability or physiological differences. | * Ensure the formulation is homogenous and stable throughout the dosing period. * For oral studies, consider the feeding state of the animals, as food can affect the absorption of lipophilic drugs. * Use a consistent dosing technique and volume. |
| Toxicity or Adverse Events Observed In Vivo | The vehicle or formulation components may have inherent toxicity. | * Run a vehicle-only control group to assess the toxicity of the formulation excipients. * Reduce the concentration of organic solvents like DMSO in the final formulation. * If using a nanosuspension, ensure the particle size is appropriate for the route of administration to avoid potential blockages. |
Data Presentation
Solubility of Structurally Similar Sesquiterpenoids in Common Solvents
| Compound Type | Solvent | Solubility | Reference |
| Sesquiterpenoid | Methanol | Soluble | [10] |
| Sesquiterpenoid | Dimethyl Sulfoxide (DMSO) | Soluble | [10] |
| Triterpenoid (Oleanolic Acid) | Ethanol | Less Soluble | [11] |
| Triterpenoid (Oleanolic Acid) | Methanol | Less Soluble | [11] |
| Triterpenoid (Oleanolic Acid) | Acetone | Less Soluble | [11] |
| Triterpenoid (Oleanolic Acid) | Water | Less Soluble | [11] |
Comparative In Vivo Performance of Different Formulations for a Poorly Soluble Drug (Model Compound)
Disclaimer: Direct comparative in vivo studies for different this compound formulations were not identified. The following table illustrates the potential improvements in bioavailability that can be achieved with different formulation strategies for a model poorly water-soluble drug, as demonstrated in preclinical studies.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Coarse Suspension | 1.30 ± 0.15 | 1.0 | 147 ± 8 | 4.38 ± 0.39 | [8] |
| PLGA Nanoparticles | 2.47 ± 0.14 | 0.33 | 227 ± 14 | 12.67 ± 1.43 | [8] |
| Nanosuspension | ~6-fold higher than marketed tablet | - | ~6-fold higher than marketed tablet | - | [10] |
| Cyclodextrin Complex | 2.1 times higher solubility | - | 1.5 times greater tumor inhibition | - | [9][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
This protocol is adapted from a general method for preparing oral nanosuspensions of poorly water-soluble compounds.[13]
-
Preparation of the Dispersing Medium:
-
Prepare an aqueous solution containing a combination of stabilizers. A common combination is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80.
-
Dissolve the stabilizers in purified water with gentle stirring.
-
-
Pre-milling Suspension:
-
Disperse the this compound powder in the prepared dispersing medium to a concentration of, for example, 10 mg/mL.
-
Stir the suspension at a moderate speed for 30 minutes to ensure the powder is fully wetted.
-
-
Wet Milling:
-
Transfer the suspension to a bead mill containing zirconia beads (e.g., 0.5 mm diameter).
-
Mill the suspension at a set speed (e.g., 2000 rpm) for a specified time (e.g., 1-4 hours). The optimal milling time should be determined by monitoring the particle size distribution at different time points.
-
Maintain the temperature of the milling chamber using a cooling jacket to prevent drug degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).
-
Assess the zeta potential to evaluate the stability of the suspension.
-
Examine the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM) after appropriate sample preparation (e.g., freeze-drying).
-
-
Post-Processing (Optional):
-
For long-term storage or preparation of solid dosage forms, the nanosuspension can be freeze-dried. A cryoprotectant (e.g., trehalose or mannitol) should be added before freezing to prevent particle aggregation.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol is a widely used method for preparing amorphous inclusion complexes with enhanced solubility.[7][14]
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) through phase solubility studies. A 1:1 molar ratio is a common starting point for sesquiterpenoids.[7]
-
-
Dissolution:
-
Dissolve the determined amount of HP-β-CD in purified water with stirring.
-
In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
-
Complexation:
-
Stir the resulting solution at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent solvent evaporation.
-
-
Freezing:
-
Rapidly freeze the solution by placing it in a freezer at -80°C or by immersing the container in liquid nitrogen.
-
-
Lyophilization (Freeze-Drying):
-
Place the frozen sample in a freeze-dryer and lyophilize under high vacuum for 48-72 hours, or until all the solvent has been removed by sublimation.
-
-
Characterization:
-
The resulting fluffy powder is the this compound-cyclodextrin inclusion complex.
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated oral administration of low doses of silver in mice: tissue distribution and effects on central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanosuspension formulations for low-soluble drugs: pharmacokinetic evaluation using spironolactone as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Cyclodextrin complex improves the bioavailability and antitumor potential of cirsiliol, a flavone isolated from Leonotis nepetifolia (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies - Development of particle design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Limitations and refinements of animal models in Tussilagone research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in the study of Tussilagone. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used to study the anti-inflammatory effects of this compound?
A1: The most prevalent animal models for investigating the anti-inflammatory properties of this compound are murine models of induced inflammation. These include:
-
Lipopolysaccharide (LPS)-induced inflammation: This model is used to simulate systemic inflammation. Peripheral administration of LPS in mice induces a robust inflammatory response, characterized by the activation of microglia and astrocytes and increased expression of pro-inflammatory cytokines.[1][2]
-
Cecal Ligation and Puncture (CLP)-induced sepsis: This model is considered to closely mimic the progression of human sepsis.[3] It involves a surgical procedure to induce polymicrobial peritonitis, leading to a systemic inflammatory response.[3][4][5][6]
-
Dextran Sulfate Sodium (DSS)-induced colitis: This model is employed to study inflammatory bowel disease. DSS administration in the drinking water of mice induces acute colitis, allowing for the evaluation of this compound's therapeutic effects on intestinal inflammation.[7]
Q2: Which animal models are suitable for evaluating the anti-cancer effects of this compound?
A2: For anti-cancer studies, particularly in the context of colitis-associated colon cancer, the azoxymethane (AOM)/dextran sulfate sodium (DSS) model in mice is commonly used. This model involves the administration of a pro-carcinogen (AOM) followed by an inflammatory agent (DSS) to induce tumor formation in the colon.[8][9]
Q3: What are the key signaling pathways modulated by this compound that can be investigated in these animal models?
A3: this compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. In animal models, research should focus on:
-
NF-κB Signaling Pathway: this compound has been observed to inhibit the activation of NF-κB, a critical regulator of inflammatory gene expression.[4][7][8][10][11]
-
Nrf2/HO-1 Signaling Pathway: this compound can induce the expression of Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 transcription factor. This pathway is crucial for cellular defense against oxidative stress and inflammation.[7][8][12][13][14]
-
Wnt/β-catenin Signaling Pathway: In the context of colon cancer, this compound has been found to suppress the Wnt/β-catenin pathway, which is often aberrantly activated in this disease.[15]
-
MAPK Signaling Pathway: this compound can also reduce the activation of mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses.[4][10]
Troubleshooting Guides
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
| Problem | Possible Cause | Troubleshooting Solution |
| High variability in mortality rates between experimental groups. | Inconsistent surgical procedure (e.g., variation in ligation site, needle size, number of punctures). | Standardize the surgical protocol meticulously. Ensure the same person performs the surgery for all animals in a study. Use a ruler to ligate the cecum at the same position consistently. Use a new needle after a set number of animals to maintain puncture consistency.[16] |
| No significant difference in inflammatory markers between this compound-treated and vehicle control groups. | Inappropriate dosing or timing of this compound administration. Insufficient statistical power. | Conduct a dose-response study to determine the optimal therapeutic dose of this compound. Administer this compound at a time point relevant to the inflammatory cascade (e.g., before or shortly after CLP).[4] Increase the number of animals per group to ensure adequate statistical power. |
| Unexpected deaths in the sham-operated control group. | Anesthesia-related complications or surgical trauma. | Monitor vital signs during and after surgery. Provide adequate post-operative care, including fluid resuscitation and analgesia.[6][17] Ensure aseptic surgical techniques to prevent unintended infections. |
AOM/DSS-Induced Colitis-Associated Cancer Model
| Problem | Possible Cause | Troubleshooting Solution |
| Low tumor incidence or high variability in tumor number and size. | Suboptimal dosage of AOM or DSS. Genetic background of the mouse strain. | Optimize the concentrations of AOM and DSS for the specific mouse strain being used. Ensure consistent administration of both agents. Use mice from a single, reliable vendor to minimize genetic variability. |
| Severe body weight loss and high mortality in the DSS-treated groups. | DSS concentration is too high or the treatment duration is too long. | Reduce the concentration of DSS or shorten the administration period. Monitor the animals' body weight and clinical signs daily and establish humane endpoints to prevent excessive suffering. |
| Difficulty in assessing the effect of this compound on early-stage tumor development. | Timing of this compound treatment is too late in the disease progression. | Initiate this compound administration before or concurrently with the first cycle of DSS to evaluate its preventative effects.[8] |
Limitations and Refinements of Animal Models
General Limitations
| Limitation | Description |
| Species Differences | Physiological and genetic differences between rodents and humans can lead to discrepancies in drug metabolism, immune responses, and disease pathogenesis.[18][19] This can affect the translatability of findings from this compound research to human clinical applications. |
| Model-Induced Artifacts | The methods used to induce disease (e.g., CLP, AOM/DSS) create artificial conditions that may not fully recapitulate the complexity of spontaneous human diseases.[3][18] |
| Lack of Genetic Diversity | Inbred mouse strains lack the genetic heterogeneity of the human population, which can limit the generalizability of the results.[19] |
| Ethical Considerations and Cost | Animal research is subject to strict ethical regulations and can be expensive and time-consuming.[20] |
Proposed Refinements for this compound Research
| Refinement | Description |
| Use of Humanized Mouse Models | For cancer research, patient-derived xenograft (PDX) models or humanized mice with reconstituted human immune systems can provide a more clinically relevant context to study this compound's efficacy.[21] |
| Incorporate "-omics" Technologies | Employ transcriptomics, proteomics, and metabolomics to gain a more comprehensive understanding of this compound's mechanism of action in the animal models, bridging the gap between animal and human responses. |
| Refine Experimental Design (3Rs) | Implement the principles of the 3Rs (Replacement, Reduction, and Refinement). This includes using the minimum number of animals required for statistical significance, refining procedures to minimize pain and distress, and considering in vitro or in silico alternatives where appropriate.[20] |
| Standardize and Report Detailed Protocols | Provide comprehensive details of experimental procedures, including animal strain, age, sex, housing conditions, and specific protocols for disease induction and drug administration, to improve reproducibility. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a CLP-Induced Sepsis Model
| Parameter | Sham Control | CLP + Vehicle | CLP + this compound (1 mg/kg) | CLP + this compound (10 mg/kg) |
| 8-Day Survival Rate | 100% | ~20% | ~60% | ~80% |
| Serum Nitric Oxide (µM) | Undetectable | ~25 | ~15 | ~10 |
| Serum PGE2 (pg/mL) | Undetectable | ~4000 | ~2500 | ~1500 |
| Serum TNF-α (pg/mL) | Undetectable | ~3000 | ~1800 | ~1000 |
| Data synthesized from findings reported in Kim, Y. K. et al. (2017).[4] |
Table 2: Effect of this compound on Tumor Development in an AOM/DSS-Induced Cancer Model
| Parameter | Control | AOM/DSS + Vehicle | AOM/DSS + this compound (2.5 mg/kg) | AOM/DSS + this compound (5 mg/kg) |
| Tumor Number | 0 | ~12 | ~7 | ~4 |
| Tumor Size (mm) | 0 | ~3.5 | ~2.5 | ~1.5 |
| Data synthesized from findings reported in Kim, J. E. et al. (2020).[9] |
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
-
Anesthesia: Anesthetize male BALB/c mice (8 weeks old, 20-25g) with an intraperitoneal injection of ketamine (30 mg/kg) and xylazine (6 mg/kg).[4]
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum with a 3.0 silk suture at approximately 5.0 mm from the distal end.[4]
-
Puncture the ligated cecum once or twice with a 21- to 25-gauge needle.[4][16]
-
Gently squeeze the cecum to extrude a small amount of feces.
-
Return the cecum to the peritoneal cavity and close the incision with a 4.0 silk suture.[4]
-
-
Sham Control: Perform the same surgical procedure without ligation and puncture of the cecum.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg or 10 mg/kg, orally) 2 hours prior to the CLP procedure.[22]
-
Post-Operative Care: Provide fluid resuscitation with 1 ml of sterile saline subcutaneously immediately after surgery.[6] Monitor animals for survival and clinical signs of sepsis.
Protocol 2: AOM/DSS-Induced Colitis-Associated Colon Cancer in Mice
-
Animal Model: Use male BALB/c mice (6 weeks old).[8]
-
Induction of Cancer:
-
Administer a single intraperitoneal injection of AOM (10 mg/kg).
-
One week after AOM injection, provide 2% DSS in the drinking water for 7 days, followed by 14 days of regular drinking water. Repeat this cycle for a total of three cycles.[8]
-
-
This compound Administration: Administer this compound (e.g., 2.5 mg/kg or 5 mg/kg, orally) daily throughout the experiment.[8]
-
Endpoint Analysis: At the end of the experiment, sacrifice the mice and collect the colons. Measure the number and size of tumors. Collect tissue samples for histological and molecular analysis.
Signaling Pathway and Workflow Diagrams
References
- 1. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 4. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of NF-κB signaling by ECN in an arthritic model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits dendritic cell functions via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heme oxygenase-1-mediated anti-inflammatory effects of tussilagonone on macrophages and 12-O-tetradecanoylphorbol-13-acetate-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 18. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. probiologists.com [probiologists.com]
- 22. Correction: Kim, Y. K. et al. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice. Int. J. Mol. Sci. 2017, 18, 2744 - PMC [pmc.ncbi.nlm.nih.gov]
Tussilagone Technical Support Center: Ensuring Consistent Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving consistent and reliable results in experiments involving Tussilagone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily exerts its biological effects through its potent anti-inflammatory properties. Key mechanisms include the induction of heme oxygenase-1 (HO-1) and the inhibition of the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways.[1][2][3] By suppressing these pathways, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]
Q2: What are the typical concentrations of this compound used in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. However, for studies on inflammatory responses in macrophage cell lines like RAW 264.7, concentrations in the range of 20-30 µM have been shown to be effective at inhibiting inflammatory mediator production without significant cytotoxicity.[2] For anti-cancer studies, the IC50 (half-maximal inhibitory concentration) can vary widely based on the cancer cell line.
Q3: What is a suitable solvent for this compound for in vitro studies?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Has this compound been observed to affect the PI3K/Akt signaling pathway?
A4: Yes, this compound has been shown to inhibit the PI3K/Akt signaling pathway. This has been particularly noted in studies on platelet aggregation, where this compound's antiplatelet effect is mediated through the inhibition of the Syk/PLCγ2-PKC/MAPK and PI3K-Akt-GSK3β signaling pathways downstream of GPVI.[4] The involvement of the PI3K/Akt pathway in other cellular processes affected by this compound, such as inflammation and apoptosis, is an area of ongoing research.
Troubleshooting Guides
Issue: Inconsistent anti-inflammatory effects of this compound in cell culture.
-
Question: Why am I seeing variable inhibition of inflammatory markers (e.g., NO, TNF-α) in my macrophage cultures treated with this compound?
-
Answer:
-
This compound Stability: Ensure that your this compound stock solution is fresh and has been stored properly (typically at -20°C or -80°C and protected from light). Repeated freeze-thaw cycles can degrade the compound.
-
Cell Passage Number: Use cells within a consistent and low passage number range. Macrophage cell lines like RAW 264.7 can exhibit altered inflammatory responses at high passage numbers.
-
Pre-treatment Time: The duration of pre-treatment with this compound before inducing an inflammatory response (e.g., with LPS) is critical. Optimize the pre-treatment time for your specific cell line and experimental conditions. A pre-treatment time of 1-2 hours is often a good starting point.
-
LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. Test each new lot of LPS to determine the optimal concentration for inducing a robust inflammatory response.
-
Cell Density: Ensure that cells are seeded at a consistent density for all experiments, as cell confluency can impact the inflammatory response.
-
Issue: High background or non-specific bands in Western blot for MAPK pathway proteins.
-
Question: I am trying to detect phosphorylated ERK, p38, or JNK after this compound treatment, but my Western blots have high background or multiple non-specific bands. What can I do?
-
Answer:
-
Blocking Conditions: Optimize your blocking conditions. While non-fat dry milk is common, for phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often preferred as milk contains phosphoproteins that can cause non-specific binding.
-
Antibody Concentrations: Titrate your primary and secondary antibody concentrations. High antibody concentrations are a common cause of high background and non-specific bands.[5][6]
-
Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.[6][7]
-
Sample Preparation: Ensure that your cell lysates are properly prepared and that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation and dephosphorylation.
-
Loading Controls: If you observe variability in your loading controls (e.g., GAPDH, β-actin), it could indicate that the treatment is affecting their expression. In such cases, consider using a total protein stain like Ponceau S to verify equal loading.[8]
-
Quantitative Data Summary
| Parameter | Cell Line | Effect | Value | Reference |
| Effective Concentration | RAW 264.7 Macrophages | Inhibition of NO and PGE2 production | 20-30 µM | [2] |
| IC50 | HT-29 (Human Colon Cancer) | Cytotoxicity (Methanolic Extract) | 20 µg/mL | [9] |
| IC50 | Various Cancer Cell Lines | Cytotoxicity | 10-50 µM | [10] |
| In Vivo Dosage | CLP-induced Septic Mice | Improved Survival | 1 and 10 mg/kg | [2] |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound's Anti-inflammatory Effect on Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 5, 10, 20, 30 µM) in serum-free DMEM from a DMSO stock. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (DMSO) without this compound and a negative control (no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation of ERK1/2 in response to this compound treatment.
-
Cell Treatment: Seed cells (e.g., RAW 264.7) in a 6-well plate and grow to 80-90% confluency. Treat the cells with this compound and/or an activator of the MAPK pathway (e.g., LPS) for the desired time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Protocol 3: Annexin V Apoptosis Assay
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[11][12][13][14][15]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect the floating cells from the culture medium by centrifugation.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Identify cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 4: Transwell Cell Migration Assay
This protocol details how to assess the effect of this compound on cell migration using a Boyden chamber assay.[16][17][18][19]
-
Preparation:
-
Rehydrate the transwell inserts (e.g., 8 µm pore size) with serum-free medium.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of a 24-well plate.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate for a period appropriate for the cell type's migration rate (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the stained cells in several random fields under a microscope.
-
Visualizations
Caption: this compound's anti-inflammatory mechanism of action.
References
- 1. clyte.tech [clyte.tech]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 18. clyte.tech [clyte.tech]
- 19. static.igem.org [static.igem.org]
Tussilagone Experimental Data Interpretation: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Tussilagone, a comprehensive understanding of its experimental application is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls in the interpretation of this compound experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and final concentration of DMSO for in vitro experiments with this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, it is crucial to keep the final concentration of DMSO low, generally below 0.5%, to avoid solvent-induced cytotoxicity that could confound the experimental results.[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the desired final concentration immediately before use.
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors. For natural products like this compound, poor solubility in aqueous culture media can be a significant contributor. If the compound precipitates, the actual concentration exposed to the cells is unknown, leading to variability. It is also essential to ensure the health and consistent passage number of the cell lines, as cellular responses can change over time. Finally, the purity of the this compound sample should be verified, as impurities can have their own biological effects.
Q3: Could this compound be interfering with my MTT or other colorimetric cell viability assays?
A3: It is a known phenomenon that some natural products can interfere with colorimetric assays. For instance, compounds with inherent reducing activity can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. To rule this out, it is crucial to include a "no-cell" control where this compound is added to the culture medium and the assay is performed to measure any direct chemical reduction of the substrate.[1][2]
Q4: My Western blot results for phosphorylated proteins (e.g., p-p38, p-NF-κB) after this compound treatment are weak or inconsistent. How can I improve them?
A4: Detecting phosphorylated proteins requires specific precautions. Due to the transient nature of phosphorylation, it is critical to work quickly and keep samples on ice to minimize phosphatase activity. The lysis buffer must be supplemented with a cocktail of phosphatase inhibitors. For blocking, bovine serum albumin (BSA) is generally recommended over milk, as milk contains phosphoproteins that can increase background noise. It is also advisable to probe for the total protein as a loading control to confirm that changes in the phosphorylated form are not due to variations in the overall protein amount.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Problem: High variability in results between replicate wells or experiments.
-
Potential Cause: Precipitation of this compound in the culture medium.
-
Troubleshooting Step: Visually inspect the wells under a microscope for any signs of precipitate. Prepare fresh stock solutions of this compound in DMSO and ensure thorough mixing when diluting in the medium. Consider using a sonicator to aid dissolution.[1]
-
-
Potential Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous cell suspension before plating. Use calibrated pipettes and a consistent seeding protocol for all experiments.
-
-
Potential Cause: "Edge effects" in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and minimize evaporation from the inner wells.[2]
-
References
Validation & Comparative
Tussilagone and Dexamethasone: A Comparative Analysis of Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of tussilagone, a natural sesquiterpenoid, and dexamethasone, a synthetic glucocorticoid. This analysis is supported by a compilation of experimental data on their effects on key inflammatory mediators and signaling pathways.
This compound, isolated from the flower buds of Tussilago farfara, has demonstrated significant anti-inflammatory activities.[1] Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid drugs that has anti-inflammatory and immunosuppressant effects.[2] Both compounds have been shown to modulate crucial inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, albeit through different mechanisms.[3][4][5][6][7]
Comparative Efficacy on Inflammatory Mediators
The anti-inflammatory potential of this compound and dexamethasone can be evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Model | Stimulant | Concentration | % Inhibition of NO Production | % Inhibition of PGE2 Production | Reference |
| This compound | RAW 264.7 Macrophages | LPS (100 ng/mL) | 20 µM | Significant Inhibition | Significant Inhibition | [6] |
| This compound | RAW 264.7 Macrophages | LPS (100 ng/mL) | 30 µM | Significant Inhibition | Significant Inhibition | [6] |
| Dexamethasone | J774.2 Macrophages | LPS (1 µg/mL) | 0.1 µM | Significant Inhibition | Not Specified | [8] |
Downregulation of iNOS and COX-2 Protein Expression
| Compound | Model | Stimulant | Concentration | % Reduction in iNOS Expression | % Reduction in COX-2 Expression | Reference |
| This compound | RAW 264.7 Macrophages | LPS | Not Specified | Significant Reduction | Significant Reduction | [1] |
| This compound | Pulmonary Alveolar Macrophages (in vivo) | CLP-induced Sepsis | 1 mg/kg & 10 mg/kg | Not Specified | Attenuated Expression | [6] |
| Dexamethasone | J774.2 Macrophages | LPS (1 µg/mL) | 0.1 µM | Significant Reduction | Significant Reduction | [8] |
Mechanistic Insights: Modulation of Signaling Pathways
Both this compound and dexamethasone exert their anti-inflammatory effects by interfering with the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
This compound's Mechanism of Action
This compound has been shown to inhibit the activation of NF-κB and the p38 MAPK pathway.[3][7] In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppressed the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[6] This inhibition of MAPK and NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators.[6] Some studies also suggest that the anti-inflammatory effects of this compound are mediated by the induction of heme oxygenase-1 (HO-1).[1]
Caption: this compound's inhibitory action on the MAPK and NF-κB pathways.
Dexamethasone's Mechanism of Action
Dexamethasone binds to the glucocorticoid receptor (GR), and this complex translocates to the nucleus to regulate gene expression.[2][9] Its anti-inflammatory effects are mediated in part by the induction of MAPK Phosphatase 1 (MKP-1), which in turn inhibits p38 MAPK.[10] Dexamethasone also inhibits the NF-κB signaling pathway by inducing the synthesis of IκBα, the inhibitor of NF-κB.[4][11]
Caption: Dexamethasone's mechanism via GR, leading to inhibition of p38 MAPK and NF-κB.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this guide.
Cell Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[6][12]
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Stimulation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL for a specified period, often 24 hours.[6][8][13]
-
Treatment: Cells are pre-treated with various concentrations of this compound or dexamethasone for 1 hour before the addition of LPS.[6][8]
Caption: General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay
-
Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (NO2-), in the cell culture supernatant using the Griess reagent.[12][14]
-
Procedure:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.[14]
-
Prostaglandin E2 (PGE2) Immunoassay
-
Principle: The concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA).[15][16][17][18]
-
Procedure (General Outline):
-
Cell culture supernatants are added to a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically.
-
The concentration of PGE2 is inversely proportional to the color intensity and is calculated based on a standard curve.[15][17]
-
Western Blot Analysis for iNOS and COX-2
-
Principle: This technique is used to detect and quantify the protein expression levels of iNOS and COX-2 in cell lysates.[19][20][21][22]
-
Procedure:
-
Protein Extraction: Cells are lysed using a RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[19][21]
-
Conclusion
Both this compound and dexamethasone demonstrate potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways. While dexamethasone is a well-established and highly potent synthetic anti-inflammatory agent, this compound represents a promising natural compound with a multi-target anti-inflammatory profile. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various inflammatory conditions. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 21. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Tussilagone Extraction Techniques for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Tussilagone, a key bioactive sesquiterpenoid from Tussilago farfara (coltsfoot), is a critical first step. This guide provides a comparative analysis of various extraction techniques, summarizing their performance based on available experimental data to aid in the selection of the most suitable method.
This report delves into a comparative analysis of modern and conventional methods for extracting this compound, a compound of significant interest for its therapeutic potential. The extraction techniques reviewed include Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), Ultrasonic-Assisted Extraction (UAE), Soxhlet extraction, and reflux heating. Furthermore, advanced purification methods such as High-Speed Counter-Current Chromatography (HSCCC) are discussed.
The selection of an appropriate extraction method is paramount as it directly influences the yield, purity, and ultimately the economic viability of isolating this compound. This guide aims to provide a clear and objective comparison to assist researchers in making informed decisions based on their specific research and development needs.
Comparative Performance of Extraction Techniques
The efficiency of this compound extraction varies significantly across different methods, each presenting a unique balance of yield, purity, speed, and resource consumption. Modern techniques like SFE, MAE, and UAE generally offer advantages in terms of reduced extraction time and solvent usage compared to conventional methods like Soxhlet and reflux extraction.
| Extraction Technique | Reported Yield of this compound/Related Compounds | Reported Purity of this compound | Extraction Time | Key Advantages | Key Disadvantages |
| Supercritical Fluid Extraction (SFE-CO2) | Higher yield (0.33%) compared to solvent extraction (0.17%) for phytochemicals from T. farfara buds.[1] | High selectivity can lead to high purity. | 35 minutes (optimized).[1] | Environmentally friendly ("green" solvent), high selectivity, low-temperature operation preserves thermolabile compounds.[1] | High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | 11.37% yield of total flavonoids from T. farfara. | Not specified for this compound. | 16.25 minutes (optimized for flavonoids). | Rapid extraction, reduced solvent consumption, higher extraction rate. | Potential for localized overheating, requires specialized equipment. |
| Ultrasonic-Assisted Extraction (UAE) | 6.59% yield of total flavonoids from T. farfara. | Not specified for this compound. | 30 minutes (optimized for flavonoids). | Reduced extraction time compared to conventional methods, improved extraction efficiency. | Equipment cost, potential for radical formation at high power. |
| Soxhlet Extraction | Generally provides high extraction yields for phytochemicals. | Dependent on solvent selectivity. | 16-24 hours.[2] | Exhaustive extraction, simple setup. | Time-consuming, large solvent consumption, potential thermal degradation of compounds.[3] |
| Reflux Heating | Commonly used for bioactive compounds from T. farfara. | Dependent on solvent and subsequent purification. | Typically several hours (e.g., 3 hours). | Simple and common laboratory technique. | Requires significant solvent and time, potential for thermal degradation. |
| High-Speed Counter-Current Chromatography (HSCCC) | 56 mg of this compound from 800 mg of petroleum ether extract. | 98%.[4] | ~260 minutes for separation. | High purity and recovery of the target compound. | Primarily a purification technique, not for initial large-scale extraction from raw material. |
| Online Solid-Phase Extraction-HPLC | 0.74 mg/g of this compound from Farfarae Flos.[5] | High, as it's an analytical method. | Rapid analysis. | High automation, sensitivity, and specificity for quantification. | Not a bulk extraction method. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols for the key extraction techniques discussed.
Supercritical Fluid Extraction (SFE-CO2) Protocol
An optimized SFE-CO2 method for extracting phytochemicals from Tussilago farfara buds involves the following parameters:
-
Pressure: 22 MPa[1]
-
Temperature: 40°C[1]
-
Time: 35 minutes[1]
-
Apparatus: A supercritical fluid extractor.
-
Post-extraction: The extract is collected after depressurization of the CO2.
Microwave-Assisted Extraction (MAE) Protocol (for Flavonoids)
A representative MAE protocol for the extraction of total flavonoids from Tussilago farfara is as follows:
-
Solvent: 73.3% ethanol-water
-
Extraction Time: 16.25 minutes
-
Solvent to Raw Material Ratio: 36.2 ml/g
-
Apparatus: A microwave extraction system.
Ultrasonic-Assisted Extraction (UAE) Protocol (for Flavonoids)
The optimized conditions for UAE of total flavonoids from Tussilago farfara are:
-
Ultrasonic Power: 420 W
-
Extraction Time: 30 minutes
-
Liquid-to-Solid Ratio: 25 mL/g[6]
-
Apparatus: An ultrasonic bath or probe system.
Soxhlet Extraction Protocol
A general procedure for Soxhlet extraction involves:
-
A solid sample is placed in an extraction thimble.
-
The thimble is placed in a Soxhlet extractor, which is connected to a flask containing the extraction solvent and a condenser.
-
The solvent is heated to reflux. The solvent vapor travels up to the condenser, where it is cooled and drips back down onto the sample.
-
The extraction chamber slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted compounds returning to the flask.
-
This cycle is repeated for an extended period, typically 16-24 hours.[2]
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
Quantitative analysis of this compound is typically performed using HPLC. A common method employs:
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 5 μm).[4]
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector at 220 nm.[4]
Visualizing the Processes
To better understand the workflows and biological context, the following diagrams are provided.
This compound has been shown to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for drug development.
References
- 1. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Tussilagone Quantification: A Comparative Guide to HPLC and LC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. Tussilagone, a major active sesquiterpenoid in Tussilago farfara L. (coltsfoot), has garnered significant interest for its anti-inflammatory and neuroprotective properties. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This comparison is supported by experimental data to assist in selecting the most appropriate method based on specific research needs, such as required sensitivity, selectivity, and the complexity of the sample matrix.
Methodology Comparison
The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on a variety of factors, primarily the desired sensitivity and the nature of the sample matrix. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices where this compound may be present at low concentrations.[1][2] HPLC-UV, while being a robust and more accessible technique, is generally less sensitive and may be more susceptible to interferences from the sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for both HPLC-UV and LC-MS/MS methods for this compound quantification.
LC-MS/MS Protocol for this compound in Biological Matrices
A simple and sensitive LC-MS/MS method has been established for the simultaneous quantitative analysis of this compound along with other compounds in biological samples.[1][2]
-
Sample Preparation: Plasma samples containing this compound are typically prepared using a protein precipitation method with an organic solvent like methanol or acetonitrile, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Eclipse Plus C18, 4.6 × 100 mm, 1.8 µm) is commonly used for separation.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) is effective.[1]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound (e.g., m/z 391.4 → 217.4).[1]
-
Representative HPLC-UV Protocol for this compound Quantification
While specific validated HPLC-UV methods for this compound are less commonly reported than LC-MS/MS methods, a general protocol can be outlined based on the analysis of similar compounds in herbal matrices.
-
Sample Preparation: For herbal materials, extraction with a suitable solvent such as methanol or ethanol, followed by filtration, is a common approach.
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard choice.
-
Mobile Phase: An isocratic or gradient mobile phase of methanol and water or acetonitrile and water is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection is performed at a wavelength where this compound exhibits sufficient absorbance (e.g., around 217 nm).[3]
-
Data Presentation: Quantitative Comparison
The performance of each method is evaluated based on several key validation parameters as recommended by international guidelines.
| Validation Parameter | LC-MS/MS | HPLC-UV (Representative) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.6 µg/mL |
| Precision (RSD%) | < 15% | < 2% |
| Accuracy/Recovery (%) | 85.9% - 115% | 100.3% - 100.6% |
Data for LC-MS/MS is based on a validated method for this compound in rat plasma.[1] Data for HPLC-UV is based on a validated method for a comparable analyte and serves as a representative example.
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring data integrity and reliability. For the quantification of this compound, both HPLC-UV and LC-MS/MS present viable options, with the choice being dictated by the specific requirements of the study.
-
LC-MS/MS is the superior method for bioanalytical studies, such as pharmacokinetics, where high sensitivity and selectivity are paramount to accurately measure low concentrations of this compound in complex biological matrices.[1][2]
-
HPLC-UV can be a cost-effective and reliable method for quality control of herbal raw materials or finished products where this compound concentrations are expected to be higher and the sample matrix is less complex.
Researchers and scientists should carefully consider the validation parameters and the intended application of the data when selecting the appropriate analytical technique for this compound quantification.
References
- 1. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and this compound in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and this compound in Rat Plasma after Administration of Farfarae Flos Extract by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tussilagone: A Comparative Analysis of its Efficacy as an NF-κB Inhibitor
In the landscape of inflammatory and disease research, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target for therapeutic intervention. This guide provides a comparative analysis of tussilagone, a natural sesquiterpene lactone, against two well-established NF-κB inhibitors: BAY 11-7082 and parthenolide. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to delineate the efficacy and mechanisms of these compounds.
Mechanism of Action: A Shared Target in the NF-κB Pathway
The pro-inflammatory NF-κB pathway is tightly regulated. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.
This compound, BAY 11-7082, and parthenolide all exert their inhibitory effects by intervening in this critical pathway, primarily by targeting the phosphorylation and degradation of IκBα.
This compound has been shown to suppress NF-κB activation by inhibiting the degradation of IκBα. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of downstream inflammatory mediators. Studies have demonstrated that this compound's anti-inflammatory effects are mediated through this suppression of the NF-κB pathway.
BAY 11-7082 is an irreversible inhibitor of TNF-α-induced IκBα phosphorylation. By preventing the phosphorylation of IκBα, it effectively blocks the release and nuclear translocation of NF-κB.
Parthenolide , a sesquiterpene lactone like this compound, also inhibits the NF-κB pathway. Its mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. By targeting IKK, parthenolide prevents the initial step required for IκBα degradation and subsequent NF-κB activation.
Quantitative Comparison of Inhibitory Efficacy
| Compound | Assay Type | Cell Line | Stimulus | Measured Effect | IC50 / Effective Concentration | Citation |
| This compound | Luciferase Reporter Assay | RAW 264.7 | LPS | Inhibition of NF-κB luciferase activity | Significant inhibition at 20 µM and 30 µM | |
| Western Blot | RAW 264.7 | RANKL | Inhibition of IκBα degradation | Effective at 6.25, 12.5, and 25 µM | ||
| BAY 11-7082 | IκBα Phosphorylation Assay | Tumor cells | TNF-α | Inhibition of IκBα phosphorylation | 10 µM | |
| Parthenolide | IL-8 Secretion Assay | 16HBE, IB-3/S9 | IL-1β and/or TNF-α | Inhibition of IL-8 secretion | Significant inhibition with pretreatment | |
| NF-κB DNA Binding Assay | Lung tissue | LPS | Inhibition of NF-κB activation | Effective in vivo |
Note: The lack of standardized IC50 values for NF-κB inhibition across the same experimental platform necessitates caution in direct potency comparisons. The provided data reflects the effective concentrations observed in specific experimental contexts.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a p-NF-κB-TA-Luc luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
24 hours post-transfection, cells are pre-treated with varying concentrations of the test compound (e.g., this compound at 10, 20, and 30 µM) for 1 hour.
-
Cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS), for a specified period (e.g., 24 hours).
-
-
Luciferase Activity Measurement:
-
Following treatment, cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luciferase assay system and a luminometer.
-
Results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Western Blot Analysis for IκBα Degradation and p65 Nuclear Translocation
Western blotting is used to visualize changes in the protein levels of key components of the NF-κB pathway.
-
Cell Lysis and Protein Extraction:
-
Cells are treated with the test compound and/or stimulus as described above.
-
For p65 nuclear translocation, nuclear and cytoplasmic protein fractions are separated using a nuclear extraction kit. For IκBα degradation, whole-cell lysates are prepared.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for IκBα, p65, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Visualizing the NF-κB Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: Workflow for assessing NF-κB inhibitor efficacy.
A Head-to-Head Comparison of Tussilagone and Other Natural Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of Tussilagone against other well-established natural compounds: curcumin, resveratrol, and quercetin. The information presented is curated from peer-reviewed scientific literature to aid in research and development efforts.
Executive Summary
Inflammation is a critical biological response, but its chronic dysregulation is a key factor in numerous diseases. Natural compounds offer a promising avenue for the development of novel anti-inflammatory therapeutics. This compound, a sesquiterpenoid from Tussilago farfara, has demonstrated significant anti-inflammatory effects. This guide benchmarks this compound's performance against curcumin, resveratrol, and quercetin, focusing on their mechanisms of action, in vitro efficacy, and the signaling pathways they modulate. The data indicates that all four compounds effectively target key inflammatory mediators, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable comparative resource.
Data Presentation
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound, curcumin, resveratrol, and quercetin. The presented IC50 values represent the concentration of the compound required to inhibit a specific inflammatory response by 50%.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| This compound | 3.5 - 28.5 | [1] |
| Curcumin | >50 | [2][3] |
| Resveratrol | 0.6 - 4.13 | [4] |
| Quercetin | ~25-50 | [5] |
Table 2: Inhibition of Key Inflammatory Enzymes and Signaling Molecules
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| This compound | NF-κB Activation | - | RAW 264.7 | [6] |
| Curcumin | NF-κB DNA Binding | >50 | RAW 264.7 | [2][3] |
| Curcumin | IκB Kinase β | - | - | [2] |
| Resveratrol | COX-2 | 0.996 - 60 | Recombinant human COX-2 / 184B5/HER cells | [7] |
| Quercetin | iNOS expression | - | RAW 264.7 | [8] |
Note: A hyphen (-) indicates that a specific IC50 value was not provided in the cited literature, although inhibitory activity was demonstrated.
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines a standard method for evaluating the anti-inflammatory effects of natural compounds on lipopolysaccharide (LPS)-stimulated murine macrophages.
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well.[9]
-
Allow the cells to adhere and recover overnight.[9]
3. Compound Treatment and LPS Stimulation:
-
The following day, remove the culture medium.
-
Add fresh medium containing the desired concentrations of the test compound (e.g., this compound, curcumin, resveratrol, or quercetin) to the cells and incubate for a predetermined period (e.g., 1 hour).
-
Subsequently, add LPS to a final concentration of 10-100 ng/mL to induce an inflammatory response.[9] A vehicle control (e.g., DMSO) should be run in parallel.
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After a 24-hour incubation with LPS, collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent.[10][11] The absorbance is measured at 540 nm, and the amount of nitrite is calculated from a sodium nitrite standard curve.[11]
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Collect the cell culture supernatant and measure the levels of cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[11][12]
5. Data Analysis:
-
Calculate the percentage inhibition of NO or cytokine production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition, using a dose-response curve.
Signaling Pathways
The anti-inflammatory effects of these natural compounds are primarily attributed to their modulation of key signaling pathways, particularly the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.
This compound Signaling Pathway
Caption: this compound inhibits NF-κB and MAPK pathways.
Curcumin Signaling Pathway
Caption: Curcumin inhibits the NF-κB signaling pathway.
Resveratrol Signaling Pathway
Caption: Resveratrol targets NF-κB, MAPK, and COX-2.
Quercetin Signaling Pathway
Caption: Quercetin modulates NF-κB and MAPK pathways.
Conclusion
This compound, curcumin, resveratrol, and quercetin all demonstrate potent anti-inflammatory properties by targeting fundamental inflammatory signaling pathways. This compound and resveratrol show particularly low IC50 values for the inhibition of nitric oxide production in vitro. However, the overall therapeutic potential of these compounds will also depend on their bioavailability, pharmacokinetics, and safety profiles in vivo. This guide provides a foundational comparison to inform further research and development of these promising natural anti-inflammatory agents. Direct, standardized head-to-head in vitro and in vivo studies are warranted to more definitively delineate the comparative efficacy of these compounds.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 12. Assessment of Inflammation in Animal Models (Quantification of TNF-α, IFN-γ, IL-4 , and IL-10 Proteins by ELISA ) | Springer Nature Experiments [experiments.springernature.com]
Tussilagone: A Comparative Analysis of Cytotoxicity in Cancerous and Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Tussilagone, a natural sesquiterpenoid isolated from Tussilago farfara (coltsfoot). Emerging evidence indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while demonstrating significantly lower toxicity towards non-cancerous cells, highlighting its potential as a targeted anticancer agent.[1][2] This document synthesizes experimental data, details relevant methodologies, and visualizes key signaling pathways to support further research and development.
Quantitative Data Summary
The selective cytotoxicity of this compound is a key indicator of its therapeutic potential. The following table summarizes the inhibitory effects of this compound and its source extract on various human cell lines. A lower IC50 value signifies higher potency.
| Cell Line | Cell Type | Compound | Observed Effect | IC50 Value | Reference |
| Cancerous Cell Lines | |||||
| HT-29 | Human Colon Cancer | Methanolic Extract of Tussilago farfara | Cytotoxic | 20 µg/mL | [1][3] |
| SW480 | Human Colon Cancer | This compound | Proliferation inhibited | Not specified | [1][4] |
| HCT116 | Human Colon Cancer | This compound | Proliferation inhibited | Not specified | [1][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | Dose-dependent inhibition | Not specified | [1][2][5] |
| BT549 | Triple-Negative Breast Cancer | This compound | Dose-dependent inhibition | Not specified | [1][2][5] |
| Huh7 | Human Hepatocellular Carcinoma | Tussilago farfara L. (TF) | Sensitizes to TRAIL-induced apoptosis | Not specified | [6][7] |
| Non-Cancerous Cell Lines | |||||
| Normal Breast Epithelial Cells | Human Breast Cells | This compound | Minimal cytotoxicity | Not specified | [1][2][5] |
| RAW 264.7 | Murine Macrophage | This compound | No significant cytotoxicity up to 30 µM | >30 µM | [8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its selective anticancer effects by modulating specific signaling pathways that are often dysregulated in cancer cells.
Wnt/β-catenin Signaling Pathway
In colon cancer, the Wnt/β-catenin pathway is frequently overactive, promoting cell proliferation.[4] this compound has been shown to suppress this pathway by promoting the degradation of β-catenin, which in turn downregulates the expression of target genes like cyclin D1 and c-myc that are crucial for cell proliferation.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound suppresses triple-negative breast cancer progression by inhibiting the TLR4/NF-κB pathway and enhancing anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tussilago farfara L. augments TRAIL-induced apoptosis through MKK7/JNK activation by inhibition of MKK7‑TIPRL in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of a Tussilagone Bioassay for Potency Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of a proposed Tussilagone bioassay, designed to standardize the assessment of its biological activity. This compound, a sesquiterpenoid from Tussilago farfara, has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the induction of heme oxygenase-1 (HO-1).[1][2][3][4] Establishing a validated bioassay is a critical step in the development of this compound as a potential therapeutic agent, ensuring consistency and accuracy in potency determination across different research and manufacturing sites.
This document outlines a proposed cell-based bioassay, details a validation protocol, and compares this functional assay with established analytical methods for this compound quantification.
Comparison of Analytical Methods for this compound
The choice of analytical method for this compound depends on the specific requirements of the study, from raw material quantification to the assessment of biological activity. While analytical techniques like HPLC and LC-MS/MS offer high precision in quantifying the compound itself, a bioassay is indispensable for determining its functional potency.
| Feature | Proposed NF-κB Reporter Bioassay | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the biological activity of this compound by quantifying the inhibition of NF-κB signaling in response to an inflammatory stimulus. | Separates and quantifies this compound based on its physicochemical properties (e.g., polarity). | Separates this compound and quantifies it based on its mass-to-charge ratio, providing high specificity. |
| Endpoint | Luminescence or colorimetric signal proportional to NF-κB activity. | UV absorbance peak area corresponding to this compound concentration. | Mass spectrometric detection of this compound-specific ions. |
| Information Provided | Functional potency (IC50). | Concentration and purity. | High-sensitivity concentration and structural confirmation. |
| Throughput | High (96- or 384-well plate format). | Moderate to High. | Moderate. |
| Interference | Potential for interference from other compounds in a mixture that affect the NF-κB pathway. | Potential for co-eluting compounds with similar retention times. | Low, highly specific. |
| Inter-laboratory Variability | Higher, requires stringent standardization of cell lines, reagents, and protocols. | Lower, with standardized columns and mobile phases. | Lower, with standardized instruments and methods. |
| Relevance to Biological Activity | Direct measure of a key anti-inflammatory mechanism. | Indirect, assumes concentration correlates with activity. | Indirect, assumes concentration correlates with activity. |
Proposed Bioassay: NF-κB Luciferase Reporter Assay
This proposed bioassay utilizes a murine macrophage cell line (e.g., RAW 264.7) stably transfected with a luciferase reporter gene under the control of an NF-κB response element. In the presence of an inflammatory stimulus, such as lipopolysaccharide (LPS), NF-κB is activated and drives the expression of luciferase. This compound, by inhibiting the NF-κB pathway, will reduce luciferase expression in a dose-dependent manner.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits NF-κB activation and induces Nrf2/HO-1 pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells stably expressing an NF-κB luciferase reporter in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
- Seed cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
2. Compound Treatment:
- Prepare a serial dilution of this compound and a reference standard in assay medium.
- Remove the culture medium from the cells and add 100 µL of the compound dilutions.
- Incubate for 1 hour.
3. Stimulation:
- Add 10 µL of LPS (final concentration 100 ng/mL) to all wells except the negative control.
- Incubate the plate for 6 hours.
4. Luciferase Assay:
- Equilibrate the plate to room temperature.
- Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
- Measure luminescence using a plate reader.
5. Data Analysis:
- Normalize the data by setting the LPS-only wells as 100% activation and the untreated wells as 0%.
- Plot the normalized luminescence against the logarithm of the this compound concentration.
- Calculate the IC50 value using a four-parameter logistic curve fit.
Inter-Laboratory Validation Protocol
To ensure the robustness and reproducibility of the this compound bioassay, a three-phase inter-laboratory validation study is proposed.
Experimental Workflow for Inter-Laboratory Validation
Caption: A three-phase workflow for inter-laboratory validation of the bioassay.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Example) |
| Repeatability (Intra-assay Precision) | The precision of the assay performed multiple times on the same day with the same sample. | Coefficient of Variation (CV) ≤ 15% for IC50 values. |
| Intermediate Precision | The precision of the assay performed on different days by different operators with different equipment. | CV ≤ 20% for IC50 values. |
| Reproducibility (Inter-laboratory) | The precision of the assay performed in different laboratories. | CV ≤ 30% for IC50 values. |
| Accuracy | The closeness of the measured value to a known reference value. | The mean measured IC50 should be within 80-120% of the reference standard's established IC50. |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.98 for the linear portion of the dose-response curve. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in incubation time, cell density, etc. |
By following this guide, researchers and drug developers can work towards a standardized and validated bioassay for this compound, a crucial tool for advancing its development from the laboratory to the clinic.
References
- 1. This compound inhibits dendritic cell functions via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer [mdpi.com]
A Comparative Analysis of Natural Tussilagone and its Synthetic Analogs: An Unmet Scientific Endeavor
For researchers, scientists, and drug development professionals, the exploration of natural compounds and their synthetic derivatives is a cornerstone of modern pharmacology. Tussilagone, a sesquiterpenoid isolated from Tussilago farfara, has garnered significant attention for its potent anti-inflammatory, anti-cancer, and anti-platelet activities. A comparative analysis of natural this compound with its synthetic analogs could provide invaluable insights into structure-activity relationships, potentially leading to the development of more potent and specific therapeutic agents. However, a comprehensive review of the current scientific literature reveals a notable absence of studies detailing the synthesis and biological evaluation of specific this compound analogs. Consequently, a direct comparison of the effects of synthetic this compound analogs to the natural compound is not feasible at this time.
This guide, therefore, focuses on providing a detailed overview of the known biological effects and mechanisms of action of natural this compound, presenting the available experimental data in a structured format to serve as a foundational resource for future comparative studies, should synthetic analogs become available.
Biological Activities of Natural this compound
Natural this compound exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It effectively reduces the production of key inflammatory mediators and modulates critical signaling pathways involved in the inflammatory response.
Quantitative Analysis of Anti-Inflammatory Effects
The inhibitory effects of this compound on the production of inflammatory mediators have been quantified in various in vitro studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound.
| Inflammatory Mediator | Cell Line | Stimulant | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) | BV-2 microglia | LPS | 8.67 | [1] |
| Prostaglandin E₂ (PGE₂) | BV-2 microglia | LPS | 14.1 | [1] |
| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | 13.6 - 24.4 | [2] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 macrophages | LPS | Not explicitly stated as IC₅₀, but significant inhibition observed | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1][4][5] The mechanism of inhibition involves the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1]
References
- 1. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by this compound from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tussilagone
For Immediate Implementation by Laboratory Personnel
The proper disposal of chemical compounds is a critical aspect of ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Tussilagone, a sesquiterpene found in the plant Tussilago farfara. Due to the potential for toxicity associated with sesquiterpene lactones and other compounds found in Tussilago farfara, this compound should be treated as a hazardous waste. Adherence to these procedures is essential to minimize risks to personnel and the environment.
I. Quantitative Data Summary
| Property | Value/Information | Source |
| Chemical Class | Sesquiterpene | [1] |
| Natural Source | Tussilago farfara (Coltsfoot) | [2] |
| Associated Hazards | Potential for skin, eye, and respiratory irritation. May be harmful if ingested or inhaled. Sesquiterpene lactones can be toxic to livestock and may cause allergic contact dermatitis in humans. | [3][4] |
| Related Compounds | Found in a plant that also contains hepatotoxic pyrrolizidine alkaloids. | [5] |
II. Experimental Protocols: Step-by-Step Disposal Procedure
This protocol is based on general principles of hazardous chemical waste management and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound or its waste, all personnel must wear appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat must be worn at all times.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
2. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible hazardous waste container. The container must have a tightly fitting lid and be in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of accumulation should also be clearly marked.[6]
-
Compatibility: Do not mix this compound waste with other incompatible waste streams.
3. Spill Management
In the event of a spill, follow these procedures immediately:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7]
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains or waterways.[7]
-
4. Disposal Pathway
-
Waste Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal contractor.[6][7] Do not attempt to dispose of this compound down the drain or in the regular trash.[8]
-
Empty Containers: Any container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.[9][10]
III. Mandatory Visualizations
To ensure clarity and immediate comprehension of the disposal workflow, the following diagrams have been created.
Caption: this compound Disposal Workflow.
Caption: this compound Spill Response Plan.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [precision.fda.gov]
- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. escd.org [escd.org]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. odu.edu [odu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Tussilagone
Essential Safety and Handling Guide for Tussilagone
This guide provides essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from available safety data and general laboratory best practices. It is important to note that a comprehensive, official Safety Data Sheet (SDS) for this compound was not found in the public domain; therefore, a cautious approach to handling is recommended.
Physical and Chemical Properties
This compound is a natural compound isolated from the flower buds of Tussilago farfara. It is supplied as a powder and is noted to be light-sensitive.
| Property | Value |
| CAS Number | 104012-37-5 |
| Molecular Formula | C₂₃H₃₄O₅ |
| Molecular Weight | 390.51 g/mol |
| Appearance | Powder |
| Purity | >98% |
| Solubility | DMSO: 78 mg/mL (199.73 mM) |
| Storage | Store at -20°C |
Hazard Identification and Safety Precautions
There is conflicting information regarding the hazardous nature of this compound. While one source suggests it is not considered hazardous under OSHA standards, another provides GHS hazard classifications.[1][2] To ensure user safety, the more stringent warnings should be heeded.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
It has also been noted that this compound may cause adverse liver effects.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial when handling this compound. The following PPE is recommended as a baseline for handling both the powder and solutions.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile gloves | Wear standard laboratory nitrile gloves. Immediately change gloves if they become contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Essential for protecting the eyes from splashes of solutions or contact with the powder. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Dust mask or respirator | When handling larger quantities of the powder, a dust mask or a NIOSH/MSHA-approved respirator should be worn to prevent inhalation.[1] Work should be conducted in a well-ventilated area. |
Operational and Disposal Plans
The following procedural guidance outlines the safe handling, use, and disposal of this compound in a laboratory setting.
Step-by-Step Handling and Solution Preparation
-
Preparation and Weighing:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
When weighing the powder, do so in a manner that minimizes dust generation.
-
-
Dissolving:
-
In a suitable container, such as a centrifuge tube or flask, add the desired solvent to the accurately weighed this compound powder.
-
Securely cap the container and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
-
Storage:
-
Solid Form: Store the solid compound in a tightly sealed, light-resistant container at -20°C.
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.
-
Spill and Emergency Procedures
-
Spill: In the event of a spill, prevent further leakage if it is safe to do so. For liquid spills, absorb with an inert material. For solid spills, carefully sweep or scoop the material to avoid creating dust. Place all contaminated materials into a properly labeled container for disposal.[1]
-
Eye Contact: Immediately rinse the eyes with plenty of water, including under the eyelids. If irritation persists, seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move to fresh air.[1]
-
Ingestion: Rinse the mouth with water and drink plenty of water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Disposal Plan
All materials contaminated with this compound, including unused product, solutions, spill cleanup materials, and empty containers, should be treated as hazardous chemical waste.
-
Containerization: Collect all this compound waste in a compatible, tightly sealed container. The original container is often a good choice for waste storage.[3][4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Disposal: Dispose of the waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.[5] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]
Experimental Protocols and Visualizations
This compound has been shown to have anti-inflammatory effects by modulating specific signaling pathways.
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
This compound's Effect on Inflammatory Signaling Pathways
This compound has been found to alleviate inflammatory responses by impacting the Hif-1α/NF-κB signaling pathway.[6] It also has been shown to induce heme oxygenase-1 (HO-1), which has anti-inflammatory properties.[7][8]
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. labsolu.ca [labsolu.ca]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound protects acute lung injury from PM2.5 via alleviating Hif-1α/NF-κB-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory effect of this compound, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
